Rho-Kinase-IN-3
Description
Properties
Molecular Formula |
C24H20N4O2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(1H-indazol-5-yl)-6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide |
InChI |
InChI=1S/C24H20N4O2/c1-14-23(24(30)27-19-8-9-21-18(11-19)13-25-28-21)20(12-22(29)26-14)17-7-6-15-4-2-3-5-16(15)10-17/h2-11,13,20H,12H2,1H3,(H,25,28)(H,26,29)(H,27,30) |
InChI Key |
ODLNBFNBEPOFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC5=C(C=C4)NN=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK270822A |
Origin of Product |
United States |
Foundational & Exploratory
Rho-Kinase-IN-3: A Technical Guide to its Mechanism of Action on the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is a central regulator of actin cytoskeleton dynamics, influencing a myriad of cellular processes including cell contraction, motility, adhesion, and morphology.[2][3] Dysregulation of this pathway is implicated in numerous pathologies, making ROCK a compelling therapeutic target. This technical guide focuses on Rho-Kinase-IN-3, a potent and selective inhibitor of ROCK1, detailing its mechanism of action on the actin cytoskeleton, providing relevant experimental protocols, and visualizing the associated signaling pathways.
This compound: A Potent and Selective ROCK1 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Rho kinase 1 (ROCK1). Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates.[4]
Quantitative Data
The inhibitory activity of this compound has been quantified, highlighting its potency. While extensive quantitative data on its cellular effects are not widely published, its in vitro inhibitory concentration is a key metric.
| Compound | Target | IC50 | Reference |
| This compound | ROCK1 | 8 nM |
Caption: Table 1. In vitro inhibitory potency of this compound against ROCK1.
Mechanism of Action on the Actin Cytoskeleton
The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) and associated proteins that governs cell shape and movement. The RhoA/ROCK pathway plays a pivotal role in regulating the organization and contractility of this network. By inhibiting ROCK1, this compound disrupts these regulatory processes, leading to distinct changes in the actin cytoskeleton.
The canonical RhoA/ROCK signaling pathway influences the actin cytoskeleton through two primary downstream branches:
-
Regulation of Myosin Light Chain (MLC) Phosphorylation: ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP) by targeting its myosin-binding subunit (MYPT1).[4][5] This inactivation leads to an increase in the phosphorylation of the regulatory myosin light chain (MLC), which in turn promotes the assembly of myosin II filaments and enhances their ATPase activity.[2] The resulting increase in actomyosin contractility drives the formation of stress fibers and focal adhesions.[6] this compound, by inhibiting ROCK, prevents the inactivation of MLCP, leading to decreased MLC phosphorylation, reduced actomyosin contractility, and disassembly of stress fibers.[7]
-
Regulation of Actin Filament Dynamics via the LIMK/Cofilin Pathway: ROCK phosphorylates and activates LIM kinases (LIMK1 and LIMK2).[8] Activated LIMK then phosphorylates and inactivates the actin-depolymerizing factor cofilin.[8] In its inactive, phosphorylated state, cofilin can no longer bind to and sever F-actin, leading to the stabilization and accumulation of actin filaments.[5] By inhibiting ROCK, this compound prevents the activation of LIMK, which in turn leads to the dephosphorylation and activation of cofilin. Active cofilin then promotes the depolymerization and severing of actin filaments, resulting in a more dynamic and less bundled actin cytoskeleton.
The net effect of this compound on the actin cytoskeleton is a reduction in stress fibers, a decrease in cellular contractility, and a promotion of a more dynamic and less organized actin network. These changes have profound effects on cell morphology, adhesion, and migration.
Signaling Pathways
The following diagrams illustrate the core signaling pathways affected by this compound.
Caption: RhoA/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To investigate the effects of this compound on the actin cytoskeleton, a series of key experiments can be performed. Detailed methodologies are provided below.
Rho Kinase Activity Assay
This assay measures the ability of this compound to inhibit ROCK activity directly.
Principle: An ELISA-based assay that detects the phosphorylation of a ROCK substrate, typically MYPT1, by active ROCK. The inhibition of this phosphorylation in the presence of this compound is quantified.[9][10]
Methodology:
-
Plate Preparation: Use a 96-well plate pre-coated with recombinant MYPT1.[9]
-
Kinase Reaction:
-
Detection:
-
Wash the wells to remove the kinase reaction components.
-
Add a primary antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696).[9]
-
Incubate for 1 hour at room temperature.
-
Wash and add an HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for a Rho Kinase (ROCK) activity assay.
Phalloidin Staining for F-actin Visualization
This method allows for the direct visualization of changes in the actin cytoskeleton, such as the disassembly of stress fibers, following treatment with this compound.
Principle: Fluorescently-conjugated phalloidin binds with high affinity to F-actin, allowing for its visualization by fluorescence microscopy.[11][12]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Staining:
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Western Blot Analysis of Phosphorylated Cofilin
This experiment quantifies the effect of this compound on the phosphorylation status of cofilin, a key downstream effector in the ROCK pathway.
Principle: Western blotting is used to detect the levels of phosphorylated cofilin (inactive) relative to total cofilin in cell lysates.[15][16]
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.[15]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding.[17]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated cofilin (e.g., anti-phospho-cofilin Ser3) overnight at 4°C.[18]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis to quantify the levels of phosphorylated cofilin.
-
To normalize, strip the blot and re-probe with an antibody for total cofilin or a loading control like GAPDH.
-
Caption: Workflow for Western Blot analysis of phosphorylated cofilin.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the functional consequence of this compound treatment on cell motility, which is highly dependent on actin cytoskeleton dynamics.
Principle: A scratch is made in a confluent cell monolayer, and the rate at which the cells migrate to close the "wound" is measured over time.[19][20]
Methodology:
-
Cell Seeding and Monolayer Formation:
-
Seed cells in a multi-well plate and grow them to full confluency.
-
-
Creating the "Wound":
-
Use a sterile pipette tip to create a uniform scratch across the center of each well.
-
Wash the wells with PBS to remove dislodged cells.
-
-
Treatment and Imaging:
-
Add fresh media containing different concentrations of this compound or vehicle control to the wells.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition.
-
Conclusion
This compound is a valuable research tool for dissecting the intricate role of the RhoA/ROCK1 signaling pathway in regulating the actin cytoskeleton. Its high potency and selectivity make it a precise instrument for studying the downstream consequences of ROCK1 inhibition. The experimental protocols outlined in this guide provide a framework for characterizing the effects of this compound on actin dynamics, cell morphology, and motility. Further investigation into the cellular effects of this inhibitor will undoubtedly contribute to a deeper understanding of the physiological and pathological processes governed by the actin cytoskeleton and may inform the development of novel therapeutic strategies targeting the ROCK pathway.
References
- 1. Frontiers | Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development [frontiersin.org]
- 2. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdbonline.org [sdbonline.org]
- 7. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Regulation of the actin cytoskeleton by Rho kinase controls antigen presentation by CD1d - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 11. Phalloidin staining protocol | Abcam [abcam.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Western Blot Analysis of Cofilin Phosphorylation [bio-protocol.org]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Phospho-Cofilin (Ser3) (77G2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 19. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Downstream Effectors of Rho-Kinase: A Technical Guide for Researchers
For professionals in research, drug discovery, and development, this guide provides an in-depth exploration of the downstream effectors of Rho-Kinase (ROCK), a critical enzyme in cellular signaling. This document details the molecular pathways influenced by ROCK and the consequences of its inhibition, with a focus on the methodologies used to quantify these effects.
Introduction
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. It is a principal downstream effector of the small GTPase RhoA. The two isoforms of ROCK, ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are implicated in the pathophysiology of various diseases, including cardiovascular disorders, cancer, and neurological conditions.[1][2] Consequently, ROCK has emerged as a significant therapeutic target, with several inhibitors in clinical and preclinical development. This guide will focus on the downstream molecular players affected by ROCK activity and its inhibition.
Core Signaling Pathways of Rho-Kinase
The primary mechanism of ROCK action involves the phosphorylation of a number of downstream substrates, leading to increased actin-myosin contractility and stabilization of the actin cytoskeleton.[2][3] The central signaling cascades are detailed below.
The ROCK/MYPT1/MLC Pathway: Regulating Myosin Activity
A major function of ROCK is to increase the phosphorylation of the regulatory Myosin Light Chain (MLC), which is a key event in initiating smooth muscle contraction and stress fiber formation in non-muscle cells.[4][5] ROCK achieves this through a dual mechanism:
-
Direct Phosphorylation of MLC: ROCK can directly phosphorylate MLC at Serine-19, the same site targeted by Myosin Light Chain Kinase (MLCK).[1]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the Myosin Phosphatase Target subunit 1 (MYPT1) of MLCP at Threonine-696 and Threonine-853.[6] This phosphorylation inhibits the activity of MLCP, the enzyme responsible for dephosphorylating MLC. The net effect is a sustained increase in phosphorylated MLC (p-MLC).[6][7]
The inhibition of MLCP is considered the primary mechanism by which ROCK regulates smooth muscle contraction and cytoskeletal tension.[6]
The ROCK/LIMK/Cofilin Pathway: Modulating Actin Filament Dynamics
ROCK also plays a crucial role in stabilizing actin filaments. This is mediated through the phosphorylation and activation of LIM kinases (LIMK1 and LIMK2).[3][6] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[3][6] Phosphorylated cofilin is unable to bind to and sever actin filaments, leading to an accumulation of filamentous actin (F-actin) and the stabilization of stress fibers.[3][6]
Quantitative Effects of ROCK Inhibition on Downstream Effectors
| Downstream Effector | Parameter Measured | ROCK Inhibitor | Cell/Tissue Type | Observed Effect | Reference |
| Myosin Light Chain (MLC) | Phosphorylation at Ser19 | Y-27632 | Human Platelets | Inhibition of thrombin-induced MLC phosphorylation. | [8] |
| Phosphorylation at Ser19/Thr18 | Y-27632 | Spastic canine basilar artery | Decrease in MLC phosphorylation levels. | [1] | |
| Myosin Phosphatase Target 1 (MYPT1) | Phosphorylation at Thr696 | Y-27632 | Angiotensin II-stimulated Vascular Smooth Muscle Cells | Complete block of Angiotensin II-induced MYPT1 phosphorylation. | [2] |
| Phosphorylation at Thr855 | Dominant Negative Rho-Kinase | COS7 cells | Strong inhibition of GFP-MYPT1 phosphorylation. | [9] | |
| LIM Kinase (LIMK) | Phosphorylation | Dominant Negative LIMK | Vascular Endothelial Cells | Blocked shear stress-induced SREBP activation. | [6] |
| Cofilin | Phosphorylation | Y-27632 or BMS-5 (LIMK inhibitor) | Isolated rod cells | Significant reduction in injury-induced cofilin phosphorylation. | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of ROCK signaling pathways.
Western Blot Analysis for Phosphorylated Proteins
This protocol is a standard method for detecting the phosphorylation status of ROCK substrates like MLC, MYPT1, and cofilin.
1. Cell Lysis and Protein Extraction:
-
Treat cells with the ROCK inhibitor (e.g., Rho-Kinase-IN-3) at desired concentrations and time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MLC, anti-phospho-MYPT1, anti-phospho-cofilin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.[11]
In Vitro Kinase Assay
This assay measures the direct enzymatic activity of ROCK on a specific substrate.
1. Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Add recombinant active ROCK enzyme to the reaction buffer.
-
Add the substrate (e.g., recombinant MYPT1 or a peptide substrate).
-
Add the ROCK inhibitor (e.g., this compound) at various concentrations.
-
Initiate the kinase reaction by adding ATP.
2. Incubation and Detection:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
Detect substrate phosphorylation using one of the following methods:
-
ELISA-based assay: Use a phospho-specific antibody to detect the phosphorylated substrate in an enzyme-linked immunosorbent assay format.[7]
-
Radiometric assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
Mass Spectrometry: Analyze the reaction mixture by mass spectrometry to identify and quantify the phosphorylated substrate.[2]
-
Visualizing the Signaling Pathways
The following diagrams illustrate the key signaling pathways downstream of Rho-Kinase.
Caption: The ROCK-MYPT1-MLC signaling pathway.
References
- 1. Dynamic regulation of myosin light chain phosphorylation by Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiplex Substrate Profiling by Mass Spectrometry for Kinases as a Method for Revealing Quantitative Substrate Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteomic screening for Rho-kinase substrates by combining kinase and phosphatase inhibitors with 14-3-3ζ affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 8. Dichotomous regulation of myosin phosphorylation and shape change by Rho-kinase and calcium in intact human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Discovery and Development of Rho-Kinase-IN-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and development timeline of Rho-Kinase-IN-3, a potent and selective inhibitor of Rho-kinase (ROCK). We will delve into the core aspects of its synthesis, preclinical evaluation, and the experimental methodologies employed in its characterization. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this significant research compound.
Introduction to Rho-Kinase and Its Inhibition
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, and cancer, making ROCK an attractive therapeutic target. This compound has emerged from research efforts as a potent and selective inhibitor of ROCK1, offering a valuable tool for studying the physiological and pathological roles of this kinase.
Discovery and Development Timeline
The discovery of this compound, identified as compound 12 in its initial publication, was the result of a focused drug discovery program aimed at identifying selective ROCK inhibitors. The following timeline outlines the key stages of its early development:
-
2007: The seminal paper by Goodman et al. is published in the Journal of Medicinal Chemistry, detailing the design, synthesis, and structure-activity relationship (SAR) studies of a series of dihydropyridone indazole amides as ROCK inhibitors. Within this series, compound 12 (this compound) is identified as a highly potent and selective inhibitor of ROCK1.[1]
At present, this compound remains a research compound, and there is no publicly available information regarding its advancement into later-stage preclinical or clinical development. Its primary utility lies in its application as a chemical probe for investigating the biological functions of ROCK1.
Quantitative Data Summary
The inhibitory activity of this compound (compound 12) against ROCK1 was a key finding of the initial study. The following table summarizes the reported quantitative data for this compound.
| Compound Name | Target | IC50 (nM) |
| This compound (compound 12) | ROCK1 | 8 |
Table 1: In vitro inhibitory potency of this compound against ROCK1.[1]
Signaling Pathway
This compound exerts its effect by inhibiting the catalytic activity of ROCK1, thereby modulating downstream signaling events. The canonical RhoA/ROCK signaling pathway is depicted in the diagram below. Activation of G-protein coupled receptors (GPCRs) by ligands such as angiotensin II leads to the activation of the small GTPase RhoA. GTP-bound RhoA then binds to and activates ROCK, which in turn phosphorylates a variety of downstream substrates, including Myosin Light Chain (MLC) phosphatase and LIM kinase. This leads to increased MLC phosphorylation, resulting in smooth muscle contraction and stress fiber formation.
Experimental Protocols
The following section details the methodologies for the key experiments cited in the discovery of this compound.
Synthesis of this compound (Compound 12)
A detailed synthesis protocol for this compound would be found in the supplementary information of the primary research article by Goodman et al. (2007). The general synthetic scheme would likely involve the coupling of a dihydropyridone core with a substituted indazole amide.
Disclaimer: The following is a generalized representation of a potential synthetic workflow and not the specific, detailed protocol from the original publication.
In Vitro Kinase Assay (IMAP Fluorescence Polarization Assay)
The inhibitory activity of this compound against ROCK1 was determined using an in vitro kinase assay. A common method for this is the IMAP (Immobilized Metal Affinity for Phosphochemicals) fluorescence polarization assay.
Principle: This assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase. The phosphorylated peptide binds to nanoparticles containing trivalent metal ions, causing a decrease in its rotational speed and a corresponding increase in fluorescence polarization. Kinase inhibition is measured as a decrease in the fluorescence polarization signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Dilute recombinant human ROCK1 enzyme to the desired concentration in assay buffer.
-
Prepare a solution of the fluorescently labeled peptide substrate (e.g., FL-S6 kinase substrate peptide) and ATP in assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle (DMSO) to the wells of a microplate.
-
Add the ROCK1 enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the IMAP binding solution.
-
Incubate to allow for binding of the phosphorylated substrate to the nanoparticles.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) is determined by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound, also known as compound 12 from the work of Goodman et al.[1], represents a significant milestone in the development of potent and selective ROCK1 inhibitors. Its discovery has provided the research community with a valuable chemical tool to further elucidate the roles of ROCK1 in health and disease. While its clinical development status is not publicly known, the foundational research on this compound has contributed to the broader understanding of ROCK inhibition and has paved the way for the development of other ROCK inhibitors that have advanced to clinical trials and therapeutic use. This technical guide has summarized the key aspects of its discovery, biological activity, and the experimental approaches used in its initial characterization, providing a comprehensive resource for researchers in the field.
References
Investigating the Role of Rho-Kinase-IN-3 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential role of Rho-Kinase-IN-3, a potent and selective Rho-Kinase 1 (ROCK1) inhibitor, in the regulation of apoptosis. While direct experimental evidence for this compound's involvement in apoptosis is currently limited, this document extrapolates its potential functions based on the well-documented effects of other Rho-Kinase inhibitors. We will delve into the intricate signaling pathways governed by ROCK that influence programmed cell death, present quantitative data from studies on analogous inhibitors, and provide detailed experimental protocols for investigating these effects. This guide aims to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound in diseases characterized by aberrant apoptosis.
Introduction to Rho-Kinase and its Role in Apoptosis
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and, importantly, apoptosis.[3][4] The influence of ROCK on apoptosis is complex and can be either pro-apoptotic or anti-apoptotic, depending on the cellular context and the specific stimuli.[5]
Pro-apoptotic functions of ROCK include:
-
Membrane Blebbing: During the execution phase of apoptosis, caspase-3 cleaves and activates ROCK1, leading to the phosphorylation of Myosin Light Chain (MLC) and subsequent contraction of the actin-myosin cytoskeleton, resulting in the characteristic membrane blebbing of apoptotic cells.
-
Regulation of Bcl-2 Family Proteins: ROCK signaling can influence the expression of pro- and anti-apoptotic members of the Bcl-2 protein family.[5]
-
Activation of Caspases: The Rho/ROCK pathway can be involved in the activation of initiator and executioner caspases.
Anti-apoptotic functions of ROCK are also observed, where inhibition of ROCK can lead to:
-
Induction of Apoptosis: In some cell types, inhibition of ROCK signaling disrupts the actin cytoskeleton and can trigger apoptosis.
-
Increased Cell Survival: Conversely, in other contexts, ROCK inhibition has been shown to protect cells from apoptosis induced by various stressors.[5][6]
This compound: A Potent ROCK1 Inhibitor
This compound is a potent and selective inhibitor of ROCK1, with a reported IC50 value of 8 nM.[1][2][4][7][8][9][10][11][12][13][14][15] Its primary described application in the scientific literature is in the context of hypertension research.[1][4] To date, there are no published studies directly investigating the role of this compound in apoptosis. However, given its potent inhibitory action on ROCK1, it is plausible that this compound will modulate apoptotic pathways in a manner similar to other well-characterized ROCK inhibitors like Y-27632 and Fasudil.
Quantitative Data on the Effects of ROCK Inhibitors on Apoptosis
The following tables summarize quantitative data from studies on the effects of the widely used ROCK inhibitors, Y-27632 and Fasudil, on apoptosis. This data provides a basis for hypothesizing the potential effects of this compound.
| Inhibitor | Cell Type | Treatment | Effect on Apoptosis | Quantitative Measurement | Reference |
| Y-27632 | Salivary Gland Stem Cells | 10 µM | Inhibition of apoptosis | Early apoptosis: 0.32 ± 0.29% (vs. 1.86 ± 0.97% in control) Late apoptosis: 0.72 ± 0.54% (vs. 4.43 ± 1.25% in control) | [5] |
| Y-27632 | Human Cardiac Stem Cells | Pre-treatment | Attenuation of Doxorubicin-induced apoptosis | Significant reduction in cleaved Caspase-3 | [16] |
| Y-27632 | Murine Prostate Stem/Progenitor Cells | 10 µM | Suppression of dissociation-induced apoptosis | 8-fold increase in cloning efficiency | [6] |
| Y-27632 | Ovine Spermatogonial Stem Cells | 20 µM | Increased necrosis | Significantly decreased cell viability | [17] |
| Fasudil | Small-Cell Lung Cancer (SCLC) Cells | 100 µg/mL | Promotion of apoptosis | IC50: 76.04 µg/mL | [3] |
| Fasudil | Rat Cardiomyocytes | Ischemia/Reperfusion | Reduction of apoptosis | Inhibition of JNK-mediated AIF translocation | [18] |
| Inhibitor | Cell Type | Treatment | Effect on Apoptosis-Related Proteins | Quantitative Measurement | Reference |
| Y-27632 | Salivary Gland Stem Cells | 10 µM | Upregulation of anti-apoptotic protein | Significantly increased BCL-2 expression | [5] |
| Y-27632 | Ovine Spermatogonial Stem Cells | 5-10 µM | Modulation of pro- and anti-apoptotic genes | Up-regulation of Bcl-2, down-regulation of p53 and Bax | [17] |
| Fasudil | Small-Cell Lung Cancer (SCLC) Cells | 100 µg/mL | Downregulation of cell cycle proteins | Large reduction in c-myc and cyclin D1 expression | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in apoptosis.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with this compound at various concentrations and time points. Include appropriate vehicle controls.
-
Harvest cells (for adherent cells, use a gentle detachment method like trypsin-EDTA).
-
Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[22]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[22]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[22]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[22]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][22]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[22]
-
Analyze the samples on a flow cytometer within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[23][24][25][26]
Materials:
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix TdT enzyme with the labeled dUTP solution).
-
Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[24]
-
-
Detection:
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with the secondary detection reagent (e.g., streptavidin-fluorophore).
-
Counterstain with a nuclear stain like DAPI or Hoechst.
-
-
Analysis:
-
Visualize the samples under a fluorescence microscope or analyze by flow cytometry. TUNEL-positive cells will exhibit fluorescence.
-
Caspase-3 Activity Assay (Colorimetric or Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[27][28][29][30][31]
Materials:
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
-
Cell Lysis Buffer
-
Assay Buffer
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound and collect cell pellets.
-
Resuspend the cells in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[27]
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
-
Assay Reaction:
-
Add the cell lysate to a 96-well plate.
-
Prepare the reaction mixture containing the assay buffer and the caspase-3 substrate.
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours.[27]
-
-
Measurement:
Western Blotting for Bcl-2 and Bax
This technique is used to determine the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. The ratio of Bax to Bcl-2 is often used as an indicator of the apoptotic potential of a cell.[32][33][34][35][36]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse this compound-treated cells in RIPA buffer.[32]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[32]
-
-
Immunoblotting:
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the relative expression levels of Bcl-2 and Bax.
-
Signaling Pathways and Experimental Workflow Diagrams
Rho/ROCK Signaling in Apoptosis
Caption: The Rho/ROCK signaling pathway in apoptosis.
Experimental Workflow for Investigating this compound in Apoptosis
Caption: Experimental workflow for apoptosis studies.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of ROCK1, a key regulator of apoptosis. While direct experimental data on the effects of this compound on apoptosis is lacking, the extensive research on other ROCK inhibitors such as Y-27632 and Fasudil provides a strong rationale for investigating its potential in this area. The provided experimental protocols and background information offer a solid framework for researchers to systematically evaluate the pro- or anti-apoptotic effects of this compound in various cellular contexts.
Future studies should focus on:
-
Determining the IC₅₀ of this compound for inducing or inhibiting apoptosis in different cell lines.
-
Elucidating the specific downstream signaling pathways modulated by this compound in the context of apoptosis.
-
Investigating the therapeutic potential of this compound in preclinical models of diseases with dysregulated apoptosis, such as cancer and neurodegenerative disorders.
By undertaking these investigations, the scientific community can uncover the full therapeutic potential of this potent ROCK1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. glpbio.com [glpbio.com]
- 13. glpbio.com [glpbio.com]
- 14. glpbio.com [glpbio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. TUNEL assay [bio-protocol.org]
- 26. m.youtube.com [m.youtube.com]
- 27. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. abcam.com [abcam.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. media.cellsignal.com [media.cellsignal.com]
- 31. aurorabiolabs.com [aurorabiolabs.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. edspace.american.edu [edspace.american.edu]
The Effects of Rho-Kinase-IN-3 on Cell Morphology and Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated effects of Rho-Kinase-IN-3, a potent and selective ROCK1 inhibitor, on cell morphology and adhesion. Due to the limited publicly available data specifically on this compound, this document leverages extensive research on the well-characterized pan-ROCK inhibitor, Y-27632, to provide detailed experimental protocols and expected outcomes. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of selective ROCK1 inhibition in areas such as hypertension, cancer, and other cellular processes governed by the Rho-ROCK signaling pathway.
Introduction to this compound and the Rho-ROCK Signaling Pathway
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton and, consequently, play a pivotal role in cell morphology, adhesion, and migration.[1][2][3][4] The Rho/ROCK signaling pathway is activated by the small GTPase RhoA.[4] Upon activation, ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and the Myosin Binding Subunit (MBS) of MLC phosphatase, leading to increased actomyosin contractility and the formation of stress fibers and focal adhesions.[5][6]
This compound, also referred to as compound 12 in initial discovery studies, is a potent and selective inhibitor of ROCK1 with a reported IC50 of 8 nM.[7] This selectivity for ROCK1 over ROCK2 may offer a more targeted therapeutic approach with potentially fewer off-target effects. This guide will explore the expected cellular impacts of this inhibitor.
Quantitative Data Presentation
Quantitative data for this compound is limited. The table below summarizes its known inhibitory activity. For comparative purposes and to guide experimental design, representative quantitative data for the widely studied pan-ROCK inhibitor Y-27632 on cell morphology and adhesion are also provided.
Table 1: Inhibitor Potency
| Inhibitor | Target | IC50 / Ki | Reference |
| This compound | ROCK1 | 8 nM (IC50) | [7] |
| Y-27632 | ROCK1 | 140 nM (Ki) | [8] |
Table 2: Representative Effects of ROCK Inhibition (using Y-27632 as a model) on Cell Morphology and Adhesion
| Parameter | Cell Type | Treatment | Observed Effect | Reference |
| Cell Morphology | ||||
| Cell Area | Human Retinal Pigment Epithelium (RPE) | 10 µM Y-27632 | Increase from 1990.8 µm² to 2969.6 µm² | [9] |
| Cell Shape | Human Prostate Cells | 10-50 µM Y-27632 | Deformed and atrophic morphology | [10] |
| Neurite Outgrowth | iPSC-derived neurons | 5-50 µM Y-27632 | Increased neurite length and branching (short-term) | [11] |
| Cell Adhesion | ||||
| Cell Attachment | Human Corneal Endothelial Cells | 10 µM Y-27632 | Significantly enhanced adhesion | [12] |
| Focal Adhesion Size | Migrating Myoblasts | 10 µM Y-27632 | Significant reduction in size | [13] |
| Focal Adhesion Number | Migrating Myoblasts | 10 µM Y-27632 | Significant 2-fold increase | [13] |
| Traction Forces | U2OS cells | 1-10 µM Y-27632 | Dose-dependent reduction | [2] |
Signaling Pathways and Experimental Workflows
The Rho-ROCK Signaling Pathway
The following diagram illustrates the core components of the Rho-ROCK signaling pathway and the points of intervention by ROCK inhibitors.
Caption: The Rho-ROCK signaling pathway and its downstream effects.
Experimental Workflow for Assessing Cell Morphology
This diagram outlines a typical workflow for analyzing changes in cell morphology following treatment with a ROCK inhibitor.
Caption: Workflow for cell morphology analysis after ROCK inhibition.
Experimental Workflow for Cell Adhesion Assay
This diagram illustrates a standard protocol for a cell adhesion assay.
Caption: Workflow for a quantitative cell adhesion assay.
Detailed Experimental Protocols
The following protocols are based on the use of the well-characterized ROCK inhibitor Y-27632 and can be adapted for studies with this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for this compound, starting with concentrations around its IC50 of 8 nM.
Analysis of Actin Cytoskeleton and Cell Morphology
Objective: To visualize and quantify changes in the actin cytoskeleton and overall cell morphology following ROCK inhibition.
Materials:
-
Cell line of interest (e.g., HeLa, NIH 3T3, or a specific cancer cell line)
-
Complete culture medium
-
Glass coverslips
-
This compound or Y-27632
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Sterilize glass coverslips and place them in a 24-well plate. Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Cell Culture: Incubate the cells in complete culture medium at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for attachment and spreading.
-
Inhibitor Treatment: Prepare a stock solution of this compound or Y-27632 in a suitable solvent (e.g., DMSO). Dilute the inhibitor in pre-warmed culture medium to the desired final concentrations. For Y-27632, a common working concentration is 10 µM.[10][11] For this compound, a starting range of 1-100 nM is recommended. Replace the medium in the wells with the inhibitor-containing medium. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired treatment duration. A time course of 1, 6, and 24 hours is often informative.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently-conjugated phalloidin (to stain F-actin) and DAPI (to stain the nucleus) in PBS for 1 hour at room temperature, protected from light.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the images using software such as ImageJ or CellProfiler to quantify cell area, circularity, and the presence and organization of actin stress fibers.[14]
Quantitative Cell Adhesion Assay
Objective: To quantify the effect of ROCK inhibition on the ability of cells to adhere to an extracellular matrix substrate.
Materials:
-
Cell line of interest
-
Serum-free culture medium
-
96-well tissue culture plate
-
Extracellular matrix protein (e.g., Fibronectin, 10 µg/mL in PBS)
-
Bovine Serum Albumin (BSA), 1% in PBS
-
This compound or Y-27632
-
PBS
-
0.1% Crystal Violet solution
-
10% Acetic Acid
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with 50 µL of fibronectin solution. Incubate for 1 hour at 37°C. As a negative control, coat some wells with 1% BSA.
-
Blocking: Aspirate the coating solution and wash the wells twice with PBS. Block non-specific binding by adding 100 µL of 1% BSA to each well and incubating for 30 minutes at 37°C.
-
Cell Preparation: While the plate is blocking, harvest the cells using a non-enzymatic cell dissociation solution to maintain the integrity of cell surface receptors. Wash the cells with serum-free medium and resuspend them to a concentration of 1 x 10^6 cells/mL in serum-free medium.
-
Inhibitor Treatment: Add this compound or Y-27632 to the cell suspension at the desired final concentration.
-
Cell Seeding: Aspirate the blocking solution from the plate and add 100 µL of the cell suspension to each well.
-
Adhesion Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with 100 µL of 4% PFA for 10 minutes. Wash with PBS and then add 100 µL of 0.1% Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Dye Solubilization: Wash the wells extensively with water until the water runs clear. Air dry the plate. Add 100 µL of 10% acetic acid to each well to solubilize the dye.
-
Quantification: Measure the absorbance at 570-590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
Expected Effects and Interpretation
Effects on Cell Morphology
Inhibition of ROCK is expected to lead to a significant alteration in cell morphology due to the disruption of the actin cytoskeleton.[15]
-
Loss of Stress Fibers: One of the most prominent effects is the disassembly of actin stress fibers.[16][17] This results in a more relaxed and less contractile cellular phenotype.
-
Changes in Cell Shape: Cells may lose their flattened, polygonal shape and become more stellate or rounded.[10][18] In some cell types, ROCK inhibition can promote a more spread morphology.[19]
-
Increased Neurite Outgrowth: In neuronal cells, ROCK inhibition is known to promote neurite extension and branching by reducing the contractile forces that lead to growth cone collapse.[11]
Effects on Cell Adhesion
The role of ROCK in cell adhesion is complex and can be cell-type and context-dependent.
-
Focal Adhesion Dynamics: ROCK activity is crucial for the maturation of large, stable focal adhesions.[13] Inhibition of ROCK typically leads to a decrease in the size of focal adhesions and an increase in their number, suggesting a shift towards more dynamic, nascent adhesions.[13]
-
Cell Attachment: While ROCK inhibition disrupts mature focal adhesions, it can paradoxically enhance the initial attachment and spreading of some cell types on certain substrates.[9][12][16] This may be due to the reduction in actomyosin contractility, allowing for more efficient initial cell-substrate interactions.
Conclusion
This compound is a potent and selective inhibitor of ROCK1 that holds promise for targeted therapeutic interventions. While specific data on its cellular effects are not yet widely available, the extensive knowledge of the Rho-ROCK pathway and the effects of other ROCK inhibitors like Y-27632 provide a strong framework for designing and interpreting experiments. The protocols and expected outcomes detailed in this guide offer a starting point for researchers to investigate the impact of selective ROCK1 inhibition on cell morphology and adhesion, paving the way for a deeper understanding of its biological functions and therapeutic potential. It is imperative that researchers validate these protocols and findings specifically for this compound in their experimental systems.
References
- 1. A tissue boundary orchestrates the segregation of inner ear sensory organs | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK270822A | 864082-23-5 | MOLNOVA [molnova.com]
- 6. Frontiers | ROCK Inhibitor Y27632 Induced Morphological Shift and Enhanced Neurite Outgrowth-Promoting Property of Olfactory Ensheathing Cells via YAP-Dependent Up-Regulation of L1-CAM [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular Basis for Small Molecule Inhibition of G Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of rho kinase inhibition on morphological and electrophysiological maturity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROCK inhibitor enhances adhesion and wound healing of human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Morphomechanical and structural changes induced by ROCK inhibitor in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Effects of ROCK Inhibitor Y-27632 on Injectable Spheroids of Bovine Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Selectivity Profile of Rho-Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of Rho-Kinase (ROCK) inhibitors, critical molecules in the study of cellular processes and the development of therapeutics for a range of diseases, including cardiovascular disorders, neurological conditions, and cancer. Due to the high degree of homology within the ATP-binding sites of the human kinome, achieving inhibitor selectivity is a significant challenge. This guide will delve into the methodologies used to assess inhibitor selectivity, present available data for representative ROCK inhibitors, and illustrate the key signaling pathways and experimental workflows.
The Rho-Kinase (ROCK) Signaling Pathway
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key effectors of the small GTPase RhoA.[1] The RhoA/ROCK pathway plays a crucial role in regulating a variety of fundamental cellular functions, including contraction, motility, proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in numerous pathologies. ROCK inhibitors act by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of its downstream substrates.
The core of the ROCK signaling pathway begins with the activation of RhoA, which cycles between an inactive GDP-bound state and an active GTP-bound state. Upon activation by guanine nucleotide exchange factors (GEFs), GTP-bound RhoA binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream targets, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Targeting subunit 1 (MYPT1). Phosphorylation of MLC increases myosin ATPase activity and promotes actomyosin contractility, leading to the formation of stress fibers and focal adhesions. By phosphorylating and inactivating MYPT1, ROCK further enhances MLC phosphorylation.
Selectivity Profiling of ROCK Inhibitors
The development of potent and selective ROCK inhibitors is a key objective in drug discovery.[2] Non-selective kinase inhibitors can lead to off-target effects and associated toxicities. Therefore, a thorough understanding of an inhibitor's selectivity profile across the human kinome is essential.
Experimental Methodologies for Kinase Inhibitor Profiling
Several methods are employed to determine the selectivity of kinase inhibitors:
-
In Vitro Kinase Panels: This is a common and direct method to assess inhibitor selectivity. The compound of interest is tested against a large panel of purified kinases, often representing a significant portion of the human kinome.[3][4] The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50). These assays often utilize radiometric methods (e.g., measuring the incorporation of 33P-ATP into a substrate) or non-radiometric methods like fluorescence-based assays or luminescence-based ADP detection platforms.
-
Chemoproteomics: This approach allows for the assessment of inhibitor binding to kinases in a more physiological context, such as within a cell lysate or even in living cells.[5][6] One common technique is the use of "kinobeads," which are affinity resins containing immobilized non-selective kinase inhibitors.[6] In a competitive binding experiment, a cell lysate is pre-incubated with the test inhibitor before being applied to the kinobeads. The degree to which the test inhibitor prevents the binding of kinases to the beads is then quantified, often by mass spectrometry. This method can identify both known and unexpected targets of a compound.[6]
The general workflow for in vitro kinase inhibitor profiling is depicted below:
Quantitative Data for Representative ROCK Inhibitors
While specific data for "Rho-Kinase-IN-3" is not publicly available, the following tables summarize the selectivity data for some well-characterized ROCK inhibitors. It is important to note that the selectivity of an inhibitor is highly dependent on the panel of kinases it is screened against and the specific assay conditions.
Table 1: Potency of Common ROCK Inhibitors
| Inhibitor | Target | IC50 / Ki | Notes |
| Fasudil | ROCK | Ki = 0.40 µM | Non-isoform selective.[7] |
| Y-27632 | ROCK | - | Non-isoform selective.[7] |
| GSK429286 | ROCK1/2 | - | High selectivity for ROCK1 and ROCK2.[3][4] |
| SLx-2119 | ROCK2 | - | Reported to be a ROCK2 selective compound.[2] |
Table 2: Off-Target Effects of Fasudil and Y-27632
| Inhibitor | Off-Target Kinase | IC50 | Fold Selectivity vs. ROCK (approx.) |
| Fasudil | PKA | ~2 µM | ~5-fold |
| PKC isoforms | 20-100 µM | 50 to 250-fold | |
| Raf1, ERK, p38 | >100 µM | >250-fold | |
| Y-27632 | PKA, PKC, etc. | - | Shown to be non-selective against 4 out of 25 tested kinases in one study.[2] |
Note: The exact fold selectivity can vary based on the specific ROCK IC50/Ki value used for comparison and the assay conditions.
Conclusion
The selectivity profile of a Rho-Kinase inhibitor is a critical determinant of its utility as both a research tool and a potential therapeutic agent. A thorough characterization using a combination of in vitro kinase panels and cellular chemoproteomic approaches is necessary to understand its on-target potency and off-target liabilities. While highly selective inhibitors are often sought, in some cases, a multi-targeted profile may offer therapeutic advantages. The continued development of novel ROCK inhibitors with improved potency and well-defined selectivity profiles will be crucial for advancing our understanding of ROCK biology and for the development of new medicines targeting the Rho-kinase pathway.
References
- 1. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 2. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Rho-Kinase Inhibition in Cancer Cell Migration: A Technical Guide
Disclaimer: As of the latest literature search, "Rho-Kinase-IN-3" is not a widely recognized or published Rho-kinase (ROCK) inhibitor. Therefore, this technical guide utilizes data from well-characterized and extensively studied ROCK inhibitors, such as Y-27632, Fasudil, and RKI-1447 , as representative examples to illustrate the effects of ROCK inhibition on cancer cell migration. This approach provides a comprehensive overview of the expected outcomes and mechanisms of action for a compound within this inhibitor class.
This guide is intended for researchers, scientists, and drug development professionals interested in the role of Rho-kinase signaling in cancer cell motility and the therapeutic potential of its inhibition.
Introduction to Rho-Kinase and its Role in Cancer Cell Migration
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility.[2] In the context of cancer, upregulation of the Rho/ROCK pathway is frequently observed and is associated with increased tumor cell migration, invasion, and metastasis.[3]
ROCK activation leads to the phosphorylation of several downstream substrates that promote actomyosin contractility and stress fiber formation, key processes in cell movement. Key substrates include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which ultimately increase the phosphorylation of MLC, and LIM kinase (LIMK), which inactivates cofilin, an actin-depolymerizing factor.[1][4] By inhibiting ROCK, the migratory and invasive capabilities of cancer cells can be significantly attenuated, making ROCK an attractive target for anti-cancer therapies.[3]
Quantitative Data on the Effects of ROCK Inhibitors on Cancer Cell Migration
The following tables summarize the quantitative effects of representative ROCK inhibitors on various cancer cell lines, as determined by common in vitro migration and invasion assays.
Table 1: Effect of ROCK Inhibitors on Cancer Cell Migration in Transwell Assays
| Inhibitor | Cancer Cell Line | Concentration | Effect on Migration/Invasion | Reference |
| Fasudil | 95D (Lung Carcinoma) | 0.75 mg/mL | Migrated cells/field: 20.67 ± 2.81 (vs. 43.17 ± 3.06 in control) | [5] |
| Fasudil | 95D (Lung Carcinoma) | 0.75 mg/mL | Invading cells/field: 18.56 ± 2.78 (vs. 40.23 ± 3.15 in control) | [5] |
| Fasudil | Glioma Cells | 100 µM | Reduced trans-membrane migration to 25.36% of control | [6] |
| Y-27632 | Glioma Cells | 500 µM | Reduced trans-membrane migration to 17.14% of control | [6] |
| RKI-1447 | MDA-MB-231 (Breast Cancer) | 1 µM | 53% inhibition of serum-induced invasion | [7] |
| RKI-1447 | MDA-MB-231 (Breast Cancer) | 10 µM | 85% inhibition of serum-induced invasion | [7] |
| Y-27632 | T24 (Bladder Cancer) | 25, 50, 75 µmol/l | Concentration-dependent inhibition of invasion | [8] |
| Y-27632 | 5637 (Bladder Cancer) | 25, 50, 75 µmol/l | Concentration-dependent inhibition of invasion | [8] |
Table 2: Effect of ROCK Inhibitors on Cancer Cell Migration in Wound Healing Assays
| Inhibitor | Cancer Cell Line | Concentration | Observation | Reference |
| RKI-1447 | MDA-MB-231 (Breast Cancer) | 1 µM and 10 µM | Inhibition of scratch-induced migration at 24 hours | [7] |
| Y-27632 | Human Cardiac Stem Cells | 10 µM | 50% wound closure at ~6.5 hours (vs. ~10 hours in control) | [9] |
Note: While the referenced study on Y-27632 was on cardiac stem cells, the quantitative methodology is directly applicable to cancer cell migration studies.
Table 3: Effect of ROCK Inhibitors on Downstream Signaling Molecules
| Inhibitor | Cancer Cell Line | Concentration | Effect on Downstream Target | Reference |
| RKI-1447 | MDA-MB-231 (Breast Cancer) | Starts at 100 nM | Concentration-dependent decrease in P-MLC-2 levels | [7] |
| Fasudil | 95D (Lung Carcinoma) | 0.75 mg/mL | 29.4% reduction in MYPT1 | [5] |
| Fasudil | SU86.86 (Pancreatic Cancer) | 1-50 µM | Concentration-dependent decrease in pMYPT1 (Thr696) | [10][11] |
| Y-27632 | T24 & 5637 (Bladder Cancer) | Not specified | Suppression of MLCK phosphorylation | [8] |
Signaling Pathways and Experimental Workflows
Rho/ROCK Signaling Pathway in Cancer Cell Migration
The following diagram illustrates the central role of the Rho/ROCK pathway in regulating the cellular machinery required for cancer cell migration.
Caption: Rho/ROCK signaling pathway in cancer cell migration.
Experimental Workflow: Wound Healing (Scratch) Assay
This diagram outlines the typical steps involved in performing a wound healing assay to assess collective cell migration.
References
- 1. mdpi.com [mdpi.com]
- 2. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Making sure you're not a bot! [academiccommons.columbia.edu]
- 7. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho‑associated kinase inhibitor, Y‑27632, inhibits the invasion and proliferation of T24 and 5367 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of ROCK1 kinase modulates both tumor cells and stromal fibroblasts in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Effect of Fasudil treatment on the phosphorylation of ROCK1 substrate MYPT1. - Public Library of Science - Figshare [plos.figshare.com]
The Role of Rho-Kinase Inhibition in the Regulation of Smooth Muscle Contraction: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rho-Kinase Pathway in Smooth Muscle Physiology
Smooth muscle contraction is a fundamental physiological process, critical for the function of various organ systems, including the regulation of blood pressure, airway resistance, and gastrointestinal motility. The contraction of smooth muscle is primarily regulated by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20). While the influx of intracellular calcium ([Ca2+]i) and subsequent activation of Ca2+/calmodulin-dependent myosin light chain kinase (MLCK) is a primary driver of MLC20 phosphorylation, a parallel and crucial pathway, known as the Ca2+ sensitization pathway, is regulated by the small GTPase RhoA and its downstream effector, Rho-Kinase (ROCK).[1][2]
The RhoA/ROCK pathway plays a significant role in maintaining sustained smooth muscle contraction and is implicated in the pathophysiology of diseases characterized by smooth muscle hypercontraction, such as hypertension and vasospasm.[1][3][4] Consequently, ROCK has emerged as a major therapeutic target for a range of cardiovascular and other disorders. This guide provides an in-depth overview of the ROCK signaling pathway, the mechanism of its inhibition, and the experimental methodologies used to study its function in smooth muscle contraction.
The RhoA/Rho-Kinase Signaling Pathway
The activation of G-protein-coupled receptors (GPCRs) by various agonists (e.g., norepinephrine, endothelin-1) initiates the RhoA/ROCK signaling cascade.[5][6]
Pathway Description:
-
RhoA Activation: Agonist binding to a GPCR activates heterotrimeric G-proteins (primarily Gα12/13). This promotes the exchange of GDP for GTP on the small GTPase RhoA, converting it to its active, GTP-bound state.[2][7]
-
ROCK Activation: Active, membrane-bound RhoA binds to and activates ROCK.[8] There are two known isoforms of ROCK: ROCK1 (ROKβ) and ROCK2 (ROKα).[5]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): The primary mechanism by which ROCK promotes smooth muscle contraction is through the inhibition of MLCP.[9][10] This occurs via two main downstream events:
-
Phosphorylation of MYPT1: ROCK directly phosphorylates the myosin-binding subunit of MLCP (MYPT1) at specific inhibitory sites (e.g., Thr696 and Thr853).[9][11] This phosphorylation event inhibits the catalytic activity of MLCP.
-
Phosphorylation of CPI-17: ROCK can also phosphorylate and activate the protein kinase C-potentiated inhibitor protein of 17 kDa (CPI-17).[12][13] Phosphorylated CPI-17 is a potent inhibitor of the catalytic subunit of MLCP.
-
-
Increased MLC20 Phosphorylation: By inhibiting MLCP, ROCK shifts the kinase/phosphatase balance, leading to a net increase in the phosphorylation level of MLC20 for a given concentration of intracellular Ca2+. This "Ca2+ sensitization" results in sustained smooth muscle contraction.[5]
-
Direct MLC20 Phosphorylation: Some studies suggest that ROCK may also directly phosphorylate MLC20, although the primary mechanism is considered to be MLCP inhibition.[10][14]
Caption: The RhoA/ROCK signaling pathway leading to smooth muscle contraction.
Mechanism of Action of Rho-Kinase Inhibitors
ROCK inhibitors are typically ATP-competitive small molecules that target the kinase domain of ROCK1 and ROCK2. By binding to the ATP pocket, they prevent the phosphorylation of downstream ROCK substrates, thereby blocking the signaling cascade.
Caption: Mechanism of action of a Rho-Kinase inhibitor on the signaling cascade.
Quantitative Data on Rho-Kinase Inhibitors
The potency and effect of ROCK inhibitors can be quantified through various assays. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Inhibitor | Target(s) | IC50 | Effect on Smooth Muscle | Reference |
| Y-27632 | ROCK1/ROCK2 | ~1.4-2.5 µM | Inhibits myogenic tone in cerebral arteries in a concentration-dependent manner. | [15] |
| GSK 576371 | ROCK | IC50 for frequency of spontaneous contractions: 0.17 µM; IC50 for force: 0.023 µM | Suppresses force and frequency of spontaneous contractions in rabbit detrusor muscle. | [16] |
| Hydroxyfasudil | ROCK2 | ~0.33 µM | Abolishes the increase in ROCK activity in ischemic cortex. | [17] |
Note: IC50 values can vary depending on the specific assay conditions, tissue type, and species.
| Experimental Finding | Method | Result | Reference |
| Effect on MLC Phosphorylation | 2-D Gel Electrophoresis | GSK 576371 (0.01 µM) significantly decreased basal myosin light chain phosphorylation from 28.0 ± 3.9% to 13.5 ± 1.9%. | [16] |
| ROCK Activity in Ischemia | Western Blot (p-MBS/total MBS ratio) | ROCK activity increased ~3-fold in ischemic core. Y-27632 and Hydroxyfasudil abolished this increase. | [17][18] |
| ROCK Activity in Polyvascular Disease | Leukocyte MBS Phosphorylation Assay | ROCK activity was incrementally increased in patients with Coronary Artery Disease (CAD), Peripheral Artery Disease (PAD), and combined CAD/PAD compared to controls. |
Experimental Protocols
Isometric Tension Studies for Smooth Muscle Contraction
This protocol is used to measure the contractile force of isolated smooth muscle tissue in response to agonists and inhibitors.
Methodology:
-
Tissue Preparation: Euthanize the animal model (e.g., rabbit, rat) and dissect the desired smooth muscle tissue (e.g., aorta, bladder detrusor).[16] Place the tissue in a cold, oxygenated physiological salt solution (PSS).
-
Mounting: Cut the tissue into small strips (e.g., 2x10 mm) and mount them in an organ bath chamber containing PSS, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a predetermined optimal resting tension. During this period, wash the tissue with fresh PSS every 15-20 minutes.
-
Viability Check: Contract the tissue with a high-potassium solution (e.g., 80 mM KCl) to ensure viability. Wash and return to baseline.
-
Experimental Procedure:
-
Induce a sustained contraction with a specific agonist (e.g., phenylephrine, U-46619).
-
Once the contraction reaches a stable plateau, add the ROCK inhibitor (e.g., this compound) in a cumulative, concentration-dependent manner.
-
Record the relaxation response at each concentration.
-
-
Data Analysis: Express the relaxation as a percentage of the pre-contracted tone. Plot the concentration-response curve and calculate the IC50 value.
Caption: Workflow for an isometric tension study.
Western Blotting for Phosphorylation Status of MYPT1 and MLC20
This method quantifies the level of protein phosphorylation, providing a direct measure of the ROCK pathway's activity.
Methodology:
-
Tissue/Cell Treatment: Treat smooth muscle strips or cultured cells with agonists and/or inhibitors for a specified time.
-
Flash Freezing: Immediately after treatment, flash-freeze the samples in liquid nitrogen to halt all enzymatic activity and preserve the phosphorylation state.
-
Protein Extraction: Homogenize the frozen tissue in a lysis buffer containing phosphatase and protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a protein solution (e.g., 5% milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-MYPT1 (Thr853) or anti-phospho-MLC20 (Ser19)). Also, probe separate blots with antibodies for the total (phosphorylated and unphosphorylated) protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light. Capture the signal on X-ray film or with a digital imager.
-
Densitometry Analysis: Quantify the band intensity and express the level of the phosphorylated protein as a ratio to the total protein.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Conclusion
The RhoA/ROCK signaling pathway is a pivotal regulator of the calcium sensitivity of smooth muscle contraction. By inhibiting MLCP, this pathway facilitates sustained contraction and is a key contributor to the pathophysiology of various diseases involving smooth muscle dysfunction. ROCK inhibitors, by blocking this cascade, promote smooth muscle relaxation and represent a promising therapeutic strategy. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to investigate the efficacy and mechanism of action of novel ROCK inhibitors like this compound in the context of smooth muscle physiology and disease.
References
- 1. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. RhoA/Rho-Kinase: Pathophysiological and Therapeutic Implications in Gastrointestinal Smooth Muscle Tone and Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic Regulation of Myosin Light Chain Phosphorylation by Rho-kinase | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of RhoA and Rho-associated kinase in vascular smooth muscle contraction | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Effects of Rho kinase inhibition on cerebral artery myogenic tone and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Rho-kinase inhibition on myosin light chain phosphorylation and obstruction-induced detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rho-kinase inhibition acutely augments blood flow in focal cerebral ischemia via endothelial mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmr.mgh.harvard.edu [nmr.mgh.harvard.edu]
- 17. Elevated rho-kinase activity as a marker indicating atherosclerosis and inflammation burden in polyvascular disease patients with concomitant coronary and peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rho-Kinase-IN-3 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK) are critical regulators of neuronal morphology and survival.[1][2] The two isoforms, ROCK1 and ROCK2, are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] In the central nervous system, activation of the Rho/ROCK pathway is associated with neurite retraction, growth cone collapse, and inhibition of axonal regeneration, particularly in response to inhibitory cues present in the injured CNS environment.[3][4][5] Consequently, inhibition of ROCK signaling presents a promising therapeutic strategy for promoting neuronal repair and regeneration.[4][5]
Rho-Kinase-IN-3, also known as Rockout or 3-(4-Pyridyl)-1H-indole (CAS 7272-84-6), is a small molecule inhibitor of Rho Kinase.[6] These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures, including recommended starting concentrations, detailed experimental protocols, and an overview of the underlying signaling pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ROCK1 and ROCK2. By binding to the kinase domain, it prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to cytoskeletal reorganization and neurite growth inhibition.
The inhibition of ROCK promotes neurite outgrowth and protects neurons from apoptosis by influencing several downstream signaling pathways. This includes the modulation of actin and microtubule dynamics, which are essential for the formation and extension of neurites.[7]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in primary neurons, the following table summarizes typical effective concentrations and IC50 values for the well-characterized ROCK inhibitor Y-27632. These values should be used as a starting point for the empirical determination of the optimal concentration of this compound.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Y-27632 Concentration for Neurite Outgrowth | 10 µM | iPSC-derived neurons | [8] |
| Y-27632 for Neuroprotection | 10 µM | Primary cortical neurons (against excitotoxicity) | N/A |
| Y-27632 IC50 for ROCK1 | ~140 nM | in vitro kinase assay | N/A |
| Y-27632 IC50 for ROCK2 | ~80 nM | in vitro kinase assay | N/A |
Signaling Pathways and Experimental Workflows
Rho/ROCK Signaling Pathway in Neurons
The following diagram illustrates the canonical Rho/ROCK signaling pathway in neurons and the point of inhibition by this compound. Extracellular inhibitory signals activate RhoA, which in turn activates ROCK. ROCK then phosphorylates downstream targets to regulate cytoskeletal dynamics, leading to neurite retraction. This compound blocks this cascade, promoting neurite outgrowth.
Caption: Rho/ROCK signaling pathway in neurons.
Experimental Workflow for Assessing Neurite Outgrowth
This diagram outlines the general workflow for treating primary neurons with this compound and subsequently assessing neurite outgrowth.
Caption: Experimental workflow for neurite outgrowth analysis.
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the basic procedure for establishing primary cortical neuron cultures.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Hibernate-A medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine
-
Laminin
-
Standard cell culture plates or coverslips
Procedure:
-
Coat culture surfaces with poly-D-lysine or poly-L-ornithine overnight at 37°C. Wash three times with sterile water and allow to dry.
-
(Optional) Further coat with laminin for 2-4 hours at 37°C.
-
Dissect cortices from E18 embryos in ice-cold Hibernate-A medium.
-
Mince the tissue and digest with papain according to the manufacturer's instructions.
-
Gently triturate the dissociated tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate neurons at the desired density (e.g., 50,000 to 200,000 cells/cm²) in pre-warmed Neurobasal medium.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Change half of the medium every 2-3 days.
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Established primary neuron cultures (e.g., DIV 3-5)
-
This compound stock solution (dissolved in DMSO)
-
Pre-warmed Neurobasal medium
Procedure:
-
Prepare a dilution series of this compound in Neurobasal medium. A recommended starting range is 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove half of the culture medium from each well.
-
Add the prepared this compound dilutions or vehicle control to the corresponding wells.
-
Incubate the neurons for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 3: Neurite Outgrowth Assay
Materials:
-
Treated primary neuron cultures
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
DAPI solution
-
Fluorescence microscope with image acquisition software
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)
Procedure:
-
Fix the treated neurons with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips or acquire images directly from the plate.
-
Capture multiple random images per well.
-
Use image analysis software to trace and measure the total neurite length and number of branches per neuron. Normalize the results to the number of neurons (DAPI-stained nuclei).
Protocol 4: Neuronal Viability Assay
Materials:
-
Treated primary neuron cultures
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
Prepare the working solution of Calcein-AM and Ethidium Homodimer-1 in PBS according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Acquire images using a fluorescence microscope with appropriate filter sets for green (live cells) and red (dead cells) fluorescence.
-
Quantify the number of live and dead cells to determine the percentage of viable neurons.
Conclusion
This compound is a valuable tool for studying the role of ROCK signaling in neuronal processes. The protocols provided herein offer a framework for investigating its effects on primary neurons. It is crucial to empirically determine the optimal concentration of this compound for each specific application and primary neuron type to achieve the desired biological effect while minimizing potential cytotoxicity.
References
- 1. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 2. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho Kinase Inhibition Enhances Axonal Regeneration in the Injured CNS | Journal of Neuroscience [jneurosci.org]
- 4. Inhibition of the Rho signaling pathway improves neurite outgrowth and neuronal differentiation of mouse neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho kinase, a promising drug target for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho kinase | Sigma-Aldrich [sigmaaldrich.com]
- 7. Rho-associated protein kinase modulates neurite extension by regulating microtubule remodeling and vinculin distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of rho kinase inhibition on morphological and electrophysiological maturity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rho-Kinase Inhibition in a Mouse Model of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of Rho-Kinase (ROCK) inhibitors, such as Rho-Kinase-IN-3 and related compounds like Fasudil, in a mouse model of ischemic stroke. The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the neuroprotective effects of ROCK inhibitors.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of pathological events leading to neuronal death and neurological deficits. The Rho-Kinase (ROCK) signaling pathway has emerged as a critical mediator in the pathophysiology of stroke, influencing processes such as endothelial dysfunction, inflammation, and neuronal apoptosis.[1][2] Inhibition of ROCK presents a promising therapeutic strategy to mitigate ischemic brain injury. This document outlines the administration of a generic Rho-Kinase inhibitor, referred to as this compound, in a mouse model of middle cerebral artery occlusion (MCAO), a standard preclinical model of focal cerebral ischemia.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of ROCK inhibitors (Fasudil and Y-27632) in mouse models of stroke. This data provides a benchmark for expected outcomes when testing similar compounds like this compound.
Table 1: Effect of Rho-Kinase Inhibitors on Infarct Volume
| Treatment Group | Dosage | Infarct Volume (mm³) | Percent Reduction | Reference |
| Vehicle | - | 83.7 ± 5.7 | - | [3] |
| Fasudil | 10 mg/kg | 56.6 ± 4.9 | 32.4% | [3] |
| Vehicle | - | 99.926 ± 4.819 | - | [4] |
| Fasudil | Not Specified | 52.190 ± 7.570 | 47.8% | [4] |
Table 2: Effect of Rho-Kinase Inhibitors on Neurological Deficit Scores
| Treatment Group | Dosage | Neurological Score | Percent Improvement | Reference |
| Vehicle | - | 1.9 ± 0.3 | - | [3] |
| Fasudil | 10 mg/kg | 1.2 ± 0.3 | 36.8% | [3] |
Table 3: Effect of Fasudil on Motor Function (Grid Walk Test)
| Treatment Group | Dosage | Foot Faults (Forelimb) | Percent Improvement | Reference |
| Vehicle | - | Increased from baseline | - | [5] |
| Fasudil | 10 mg/kg | No significant increase from baseline | Prevents deficit | [5] |
Signaling Pathway
The Rho-Kinase (ROCK) signaling pathway plays a crucial role in the pathophysiology of ischemic stroke. The diagram below illustrates the key components and downstream effects of this pathway.
Caption: Rho-Kinase signaling pathway in ischemic stroke.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating this compound in a mouse model of stroke.
Caption: Experimental workflow for testing this compound.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the induction of transient focal cerebral ischemia in mice.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad with rectal probe
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicon-coated tip
-
Sutures
Procedure:
-
Anesthetize the mouse using isoflurane (3% for induction, 1.5-2% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the proximal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA and insert the silicon-coated monofilament.
-
Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms successful occlusion.
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Permanently ligate the ECA stump and close the incision.
-
Allow the mouse to recover in a warm cage.
This compound Administration
This protocol details the intraperitoneal administration of the ROCK inhibitor.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or PBS)
-
1 mL syringe with a 27-gauge needle
Procedure:
-
Prepare the this compound solution in the appropriate vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a 1 mg/mL solution to inject 0.25 mL).
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Administration is typically performed shortly after reperfusion and can be continued daily for the duration of the study.
Behavioral Testing: Rotarod Test
This test assesses motor coordination and balance.
Materials:
-
Rotarod apparatus
Procedure:
-
Training: Prior to MCAO surgery, train the mice on the rotarod for 3 consecutive days. Place the mouse on the rotating rod at a low speed (e.g., 4 rpm) and gradually increase the speed. The trial ends when the mouse falls off or after a predetermined time (e.g., 5 minutes).
-
Testing: Perform the test at various time points post-MCAO (e.g., days 1, 3, 7, and 14).
-
Place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct three trials per mouse with a 15-20 minute inter-trial interval. The average latency of the three trials is used for analysis.
Histological Analysis: TTC Staining
This method is used to determine the infarct volume in the brain.
Materials:
-
2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)
-
Brain matrix
-
Formalin
Procedure:
-
At the designated endpoint (e.g., 14 days post-MCAO), euthanize the mouse and perfuse transcardially with cold saline.
-
Carefully remove the brain and place it in a cold brain matrix.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the brain slices in the 2% TTC solution at 37°C for 15-20 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture images of the slices and use image analysis software to quantify the infarct volume. The infarct volume is often expressed as a percentage of the total brain volume or the contralateral hemisphere volume to correct for edema.
References
- 1. Inhibition of Rho-kinase protects cerebral barrier from ischaemia-evoked injury through modulations of endothelial cell oxidative stress and tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rho-kinase inhibition improves ischemic perfusion deficit in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Rho kinase (ROCK) leads to increased cerebral blood flow and stroke protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fasudil mediates neuroprotection in ischemia/reperfusion by modulating the ROCK-PPARα-NOX axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Measuring Rho-Kinase-IN-3 Efficacy Using a Wound Healing Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial for tissue regeneration and wound healing. The Rho-associated coiled-coil containing protein kinases (ROCK) are key regulators of the actin cytoskeleton and, consequently, cell motility.[1][2] The Rho/ROCK signaling pathway influences various cellular functions, including stress fiber formation, focal adhesion, and cell contraction, all of which are integral to the wound healing process.[2][3] Inhibition of Rho-kinase has been shown to modulate cell migration, making it an attractive target for therapeutic interventions aimed at influencing wound repair.[4][5][6]
This document provides a detailed protocol for evaluating the efficacy of Rho-Kinase-IN-3, a small molecule inhibitor of ROCK, using an in vitro wound healing (or scratch) assay. This assay is a straightforward and cost-effective method to quantify the impact of a compound on collective cell migration.[7]
Principle of the Assay
The in vitro wound healing assay models the process of wound closure in a two-dimensional environment. A "scratch" or cell-free gap is created in a confluent monolayer of cells. The ability of the cells on the edges of this gap to migrate and close the "wound" over time is monitored and quantified. By treating the cells with different concentrations of this compound, the dose-dependent effect of the inhibitor on the rate of wound closure can be determined. A delay in wound closure compared to a vehicle-treated control group would indicate that this compound effectively inhibits cell migration.
Signaling Pathway
The Rho/ROCK signaling pathway plays a pivotal role in regulating the cellular machinery required for migration. The diagram below illustrates the key components of this pathway and the inhibitory action of this compound.
Caption: Rho-Kinase Signaling Pathway and Inhibition by this compound.
Experimental Protocol
This protocol is optimized for a 24-well plate format but can be adapted for other plate sizes.
Materials
-
Cells: Adherent cell line suitable for wound healing assays (e.g., Human Dermal Fibroblasts (HDF), HaCaT keratinocytes, or MDA-MB-231 breast cancer cells).
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
(Optional) Mitomycin C to inhibit cell proliferation
-
-
Equipment and Consumables:
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
Methods
-
Cell Seeding:
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.[6][8] Apply consistent pressure to ensure a uniform wound width. A cross-shaped scratch can also be made for more data points per well.[4][6]
-
Gently wash the wells twice with PBS to remove detached cells and debris.[4]
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound in fresh, low-serum (e.g., 1-2% FBS) culture medium. A low-serum medium is used to minimize cell proliferation, which can confound the measurement of cell migration.[9]
-
(Optional) To further ensure that wound closure is due to migration and not proliferation, pre-incubate the cells with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL) for 1-2 hours before creating the wound.
-
Add the prepared media with the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the wounds in each well using an inverted microscope at low magnification (e.g., 4x or 10x). This is the 0-hour time point. Mark the position of the image acquisition for each well to ensure subsequent images are taken at the same location.[4]
-
Return the plate to the incubator.
-
Acquire images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[4][10]
-
-
Data Analysis:
-
Use image analysis software like ImageJ or Fiji to quantify the area of the cell-free "wound" at each time point for each treatment condition.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours using the following formula:[10] % Wound Closure = [ (Wound Area at 0h - Wound Area at xh) / Wound Area at 0h ] * 100
-
Alternatively, the rate of cell migration can be calculated by measuring the change in the average wound width over time.[11]
-
Plot the percentage of wound closure against time for each concentration of this compound.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treated and control groups.[5]
-
Experimental Workflow
Caption: Workflow for the Wound Healing (Scratch) Assay.
Data Presentation
The quantitative data from the wound healing assay should be summarized in tables for clear comparison of the effects of different concentrations of this compound.
Table 1: Percentage of Wound Closure at Different Time Points
| Treatment (Concentration) | 6 hours | 12 hours | 24 hours |
| Vehicle (0 µM) | 25.3 ± 2.1% | 55.8 ± 3.5% | 95.2 ± 4.3% |
| This compound (1 µM) | 20.1 ± 1.8% | 42.5 ± 2.9% | 78.6 ± 5.1% |
| This compound (5 µM) | 12.7 ± 1.5% | 28.3 ± 2.4% | 55.4 ± 4.7% |
| This compound (10 µM) | 8.2 ± 1.1% | 15.6 ± 1.9% | 32.8 ± 3.9% |
Data are presented as mean ± standard error of the mean (SEM) from three independent experiments.
Table 2: IC50 of this compound on Wound Closure at 24 hours
| Parameter | Value |
| IC50 | 6.8 µM |
The IC50 value represents the concentration of this compound that inhibits 50% of the wound closure observed in the vehicle-treated control group at the 24-hour time point.
Expected Results and Interpretation
Treatment with an effective concentration of this compound is expected to result in a dose-dependent decrease in the rate of wound closure compared to the vehicle control. This is visualized as a larger remaining wound area at each time point for cells treated with higher concentrations of the inhibitor. The quantitative data, as presented in the tables above, will allow for a precise determination of the inhibitor's efficacy, including the calculation of an IC50 value. A statistically significant reduction in wound closure upon treatment with this compound would indicate its potential as a modulator of cell migration and wound healing.
Conclusion
The in vitro wound healing assay is a robust and reproducible method for assessing the efficacy of compounds that target cell migration.[12] The detailed protocol and data presentation guidelines provided in this document will enable researchers to effectively measure the inhibitory effect of this compound on cell migration and contribute to the understanding of its therapeutic potential in processes where cell motility is a key factor.
References
- 1. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho kinase inhibitors block melanoma cell migration and inhibit metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of local rho-kinase inhibition on murine wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rho-kinase inhibitor upregulates migration by altering focal adhesion formation via the Akt pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rho kinase inhibitor III | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Frontiers | The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs [frontiersin.org]
Application of Rho-Kinase-IN-3 in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug development to more accurately recapitulate the complex in vivo microenvironment. A critical challenge in the establishment and maintenance of these models is the anoikis-induced cell death that occurs upon dissociation of cells for passaging or initial seeding. Rho-kinase (ROCK) inhibitors have emerged as essential tools to overcome this hurdle. This document provides detailed application notes and protocols for the use of Rho-Kinase-IN-3, a potent and selective inhibitor of ROCK, in 3D cell culture.
Note on the available data: While this document focuses on this compound, a significant body of published research has utilized the well-characterized ROCK inhibitor, Y-27632. Due to the limited specific data for this compound in the public domain, the quantitative data and protocols presented herein are largely based on studies involving Y-27632, which is expected to have a highly similar mechanism of action and efficacy in 3D cell culture applications.
Mechanism of Action
The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing cell shape, adhesion, motility, and contraction.[1][2] In the context of 3D cell culture, dissociation of cells from their extracellular matrix (ECM) and neighboring cells triggers hyperactivation of the Rho/ROCK pathway, leading to actomyosin hypercontraction, membrane blebbing, and ultimately, apoptosis (anoikis).
This compound, as a ROCK inhibitor, mitigates these effects by blocking the downstream signaling cascade. This inhibition prevents the phosphorylation of key substrates like Myosin Light Chain (MLC), thereby reducing cellular tension and promoting cell survival and proliferation, which is crucial for the successful formation and maintenance of spheroids and organoids.[1][3]
Signaling Pathway
The following diagram illustrates the simplified Rho/ROCK signaling pathway and the point of intervention by this compound.
Caption: Rho/ROCK signaling pathway and inhibition by this compound.
Key Applications in 3D Cell Culture
-
Enhanced Spheroid and Organoid Formation: Promotes the initial aggregation of single cells and the formation of uniform and viable 3D structures.
-
Improved Cell Survival and Proliferation: Significantly reduces dissociation-induced apoptosis (anoikis), leading to higher yields of spheroids and organoids.
-
Facilitation of Cryopreservation and Thawing: Increases the recovery and viability of 3D cultures after cryopreservation.
-
Modulation of Cell Invasion and Migration: Can be used to study the role of the Rho/ROCK pathway in cancer cell invasion in 3D matrices.
-
Regulation of Extracellular Matrix Remodeling: Influences the interaction between cells and the surrounding matrix, affecting matrix contraction and organization.[4][5]
Data Presentation
The following tables summarize quantitative data from studies using the ROCK inhibitor Y-27632, which is expected to be comparable to this compound.
Table 1: Effect of ROCK Inhibitor on Spheroid/Organoid Viability and Proliferation
| Cell Type | 3D Model | ROCK Inhibitor Conc. | Outcome | Quantitative Effect | Reference |
| Salivary Gland Stem Cells | Spheroids | 10 µM Y-27632 | Increased Viability | Significant increase in viability (specific percentage not stated) | [6] |
| Salivary Gland Stem Cells | Spheroids | 10 µM Y-27632 | Reduced Apoptosis | Early Apoptosis: 0.32% vs 1.86% (control); Late Apoptosis: 0.72% vs 4.43% (control) | [6] |
| Human Foreskin Fibroblasts | 2D Culture | 10 µM Y-27632 | Increased Proliferation | Up to twofold increase in the first 12 hours | [7] |
| Proliferative Vitreoretinopathy Cells | 2D Culture | 500 nM Y-27632 | Reduced Proliferation | 80% reduction | [8] |
| Proliferative Vitreoretinopathy Cells | 2D Culture | 1 µM Y-27632 | Reduced Proliferation | 94% reduction | [8] |
Table 2: Effect of ROCK Inhibitor on Spheroid/Organoid Size and Morphology
| Cell Type | 3D Model | ROCK Inhibitor Conc. | Outcome | Quantitative Effect | Reference |
| Salivary Gland Stem Cells | Spheroids | 10 µM Y-27632 | Increased Spheroid Size | Visually larger spheroids across passages P0-P3 | [6] |
| Human Corneal Fibroblasts | Collagen Matrix | Not Specified | Increased Cell Length | 209 ± 39 µm vs. 148 ± 58 µm (control) | [5] |
| Human Corneal Fibroblasts | Collagen Matrix | Not Specified | Increased Cell Height | 28 ± 10 µm vs. 16 ± 4 µm (control) | [5] |
Experimental Protocols
Experimental Workflow Overview
Caption: General workflow for using this compound in 3D cell culture.
Protocol 1: Spheroid Formation using the Liquid Overlay Technique
This protocol describes the formation of spheroids in ultra-low attachment plates.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution, e.g., 10 mM in DMSO)
-
Trypsin-EDTA or other cell dissociation reagent
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Culture cells in 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine viability.
-
-
Seeding:
-
Dilute the cell suspension to the desired concentration (e.g., 1,000-10,000 cells/100 µL).
-
Add this compound to the cell suspension to a final concentration of 10 µM (or as optimized for your cell type).
-
Pipette 100 µL of the cell suspension containing this compound into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
-
Incubation and Spheroid Formation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
-
After initial spheroid formation (e.g., 48-72 hours), a half-medium change can be performed with fresh medium without this compound, unless long-term treatment is desired.
-
Protocol 2: Organoid Culture from Primary Tissue
This protocol provides a general guideline for establishing organoids from primary tissue fragments embedded in an extracellular matrix, such as Matrigel®.
Materials:
-
Fresh tissue biopsy
-
Digestion buffer (e.g., Collagenase/Dispase solution)
-
Wash buffer (e.g., Advanced DMEM/F12)
-
Extracellular matrix (e.g., Matrigel®, kept on ice)
-
Organoid growth medium (specific to the tissue of origin)
-
This compound (stock solution)
-
Pre-warmed multi-well culture plates
-
Pipette tips (some may need to be pre-chilled)
Procedure:
-
Tissue Digestion:
-
Mince the tissue into small fragments (~1-2 mm) in a sterile dish on ice.
-
Transfer the fragments to a tube containing digestion buffer.
-
Incubate at 37°C with gentle agitation for a duration optimized for the tissue type (e.g., 30-60 minutes).
-
Periodically triturate the suspension to aid dissociation.
-
Stop the digestion by adding an excess of cold wash buffer.
-
Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Centrifuge the suspension to pellet the crypts or single cells.
-
-
Embedding in ECM:
-
Resuspend the cell pellet in a small volume of ice-cold Matrigel®.
-
Quickly dispense droplets (e.g., 25-50 µL) of the cell-Matrigel® suspension into the center of the wells of a pre-warmed culture plate.
-
Invert the plate and incubate at 37°C for 10-15 minutes to allow the Matrigel® to solidify.
-
-
Culture Initiation:
-
Carefully turn the plate upright.
-
Prepare the organoid growth medium and supplement it with this compound to a final concentration of 10 µM.
-
Add the supplemented growth medium to each well, being careful not to disturb the Matrigel® dome.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
This compound is typically included for the first 2-4 days of culture to support initial organoid formation.
-
Change the medium every 2-3 days with fresh growth medium (without the inhibitor, unless required for the specific cell type).
-
Protocol 3: Viability and Proliferation Assay for 3D Spheroids
This protocol outlines the use of a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo® 3D) to assess cell viability.
Materials:
-
Spheroids cultured in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Assay Preparation:
-
Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.
-
-
Reagent Addition:
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
For background luminescence, add reagent to a well containing medium without spheroids.
-
-
Lysis and Signal Stabilization:
-
Mix the contents by placing the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background reading from all experimental values.
-
The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Protocol 4: Immunofluorescence Staining of 3D Spheroids
This protocol describes the staining of whole spheroids for subsequent imaging.
Materials:
-
Spheroids in a multi-well plate
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS)
-
Primary antibody (diluted in blocking buffer)
-
Fluorophore-conjugated secondary antibody (diluted in blocking buffer)
-
Nuclear counterstain (e.g., DAPI)
-
Wide-bore pipette tips
Procedure:
-
Spheroid Collection and Fixation:
-
Carefully collect spheroids from the culture plate using wide-bore pipette tips and transfer them to microcentrifuge tubes.
-
Gently wash the spheroids twice with PBS, allowing them to settle by gravity or brief, low-speed centrifugation between washes.
-
Fix the spheroids in 4% PFA for 1-2 hours at room temperature or overnight at 4°C.
-
-
Permeabilization:
-
Wash the fixed spheroids three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 30-60 minutes at room temperature with gentle agitation.
-
-
Blocking:
-
Wash the spheroids twice with PBS containing 0.1% Tween-20 (PBST).
-
Incubate in blocking buffer for at least 2 hours at room temperature or overnight at 4°C to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the spheroids with the primary antibody diluted in blocking buffer. The incubation time may need to be extended (e.g., overnight to 48 hours at 4°C) to allow for antibody penetration into the spheroid core.
-
Wash the spheroids three to five times with PBST over several hours.
-
Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for at least 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the spheroids three to five times with PBST.
-
Incubate with a nuclear counterstain like DAPI for 20-30 minutes.
-
Wash the spheroids a final two times with PBS.
-
Mount the spheroids on a slide or in an imaging dish using an appropriate mounting medium for imaging by confocal or light-sheet microscopy.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Spheroid/Organoid Formation | Incorrect cell seeding density. | Optimize the initial number of cells seeded per well. |
| Insufficient this compound concentration. | Titrate the concentration of this compound (typically 5-20 µM). | |
| Cell type not amenable to spheroid formation. | Consider using a scaffold-based method or co-culture with another cell type. | |
| High Cell Death After Passaging | Harsh dissociation procedure. | Minimize the duration of enzymatic digestion and mechanical stress. |
| Absence of ROCK inhibitor post-dissociation. | Ensure this compound is present in the medium immediately after passaging. | |
| Uneven Spheroid Size | Incomplete single-cell suspension. | Ensure complete dissociation of cells before seeding. |
| Inconsistent seeding volume or cell number. | Use calibrated pipettes and ensure a homogenous cell suspension. | |
| Plate not centrifuged after seeding. | A brief, low-speed centrifugation can promote uniform aggregation. | |
| Poor Antibody Penetration in Staining | Insufficient permeabilization time. | Increase the duration of the Triton X-100 incubation. |
| Short antibody incubation times. | Extend the primary and secondary antibody incubation times (e.g., 48 hours at 4°C). | |
| Dense spheroid structure. | Consider using smaller spheroids for staining or tissue clearing techniques. |
References
- 1. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rho Kinases in Embryonic Development and Stem Cell Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Quantitative Assessment of Local Collagen Matrix Remodeling in 3-D Culture: The Role of Rho Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells [mdpi.com]
- 7. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Assessing Rho-Kinase-IN-3 Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the blood-brain barrier (BBB) penetration of the Rho-Kinase (ROCK) inhibitor, Rho-Kinase-IN-3. The following sections detail in vivo and in vitro methodologies, along with analytical techniques for quantification.
Introduction to Rho-Kinase and the Blood-Brain Barrier
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway is a critical regulator of various cellular processes, including cell shape, motility, and contraction.[3] In the context of the central nervous system (CNS), this pathway has been implicated in the regulation of blood-brain barrier integrity.[4] Ischemic events and other neurological insults can lead to ROCK activation, contributing to BBB disruption.[5][6][7] Therefore, inhibitors of ROCK, such as this compound, are of significant interest for their potential neuroprotective effects. Assessing the ability of these inhibitors to cross the BBB is a critical step in their development as CNS therapeutics.
The following diagram illustrates the simplified Rho-kinase signaling pathway.
In Vivo Assessment of BBB Penetration
In vivo methods provide the most physiologically relevant data on BBB penetration by directly measuring the compound's concentration in the brain tissue or fluid of a living organism.
Brain Homogenate Analysis for Brain-to-Plasma Ratio (Kp)
This method determines the total concentration of the drug in the brain tissue relative to the plasma concentration at a specific time point, typically at steady-state.
Experimental Workflow:
Protocol:
-
Animal Dosing: Administer this compound to rodents (e.g., rats or mice) via a route that achieves steady-state plasma concentrations (e.g., intravenous infusion).
-
Sample Collection: At a predetermined time point, anesthetize the animal and collect a blood sample via cardiac puncture. Immediately perfuse the brain with ice-cold saline to remove intravascular blood.
-
Brain Homogenization: Excise the brain, weigh it, and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to a known concentration (e.g., 1:4 w/v).
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Sample Extraction: Extract this compound from both the brain homogenate and plasma samples using an appropriate method, such as protein precipitation or liquid-liquid extraction.[8][9]
-
Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentrations of this compound.[8][10][11]
-
Calculation: Calculate the brain-to-plasma ratio (Kp) using the following formula:
-
Kp = Concentration in brain homogenate / Concentration in plasma
-
Quantitative Data Summary (Hypothetical):
| Compound | Dose | Time Point | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Kp |
| This compound | 10 mg/kg | 2 hours | 50 | 100 | 0.5 |
In Situ Brain Perfusion
This technique measures the rate of influx of a compound into the brain from a controlled perfusate, providing a direct measure of BBB permeability.
Protocol:
-
Animal Preparation: Anesthetize a rat and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery directed towards the brain.
-
Perfusion: Begin perfusion with a physiological buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose) at a constant flow rate.
-
Termination: After a short perfusion time (e.g., 30-60 seconds), stop the perfusion and decapitate the animal.
-
Sample Processing: Dissect the brain, weigh it, and determine the amount of this compound and the vascular marker that has entered the brain parenchyma.
-
Calculation: Calculate the permeability-surface area (PS) product, a measure of the rate of transport across the BBB.
In Vitro Assessment of BBB Penetration
In vitro models offer a higher-throughput and more controlled environment to screen for BBB permeability.
Transwell Permeability Assay
This is a widely used in vitro model that mimics the BBB using a semi-permeable membrane.[12][13][14]
Experimental Workflow:
Protocol:
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) or primary brain endothelial cells on the apical side of a Transwell insert. For a more robust model, co-culture with astrocytes or pericytes on the basolateral side.[12][14]
-
Barrier Formation: Allow the endothelial cells to form a tight monolayer. Monitor the integrity of the barrier by measuring the Transendothelial Electrical Resistance (TEER).[4][15]
-
Permeability Assay: Add this compound to the apical (donor) chamber. At various time points, collect samples from the basolateral (receiver) chamber.
-
Quantification: Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Quantitative Data Summary (Hypothetical):
| Compound | Papp (cm/s) |
| This compound | 5.0 x 10^-6 |
| Propranolol (High Permeability Control) | 20.0 x 10^-6 |
| Sucrose (Low Permeability Control) | 0.1 x 10^-6 |
Analytical Quantification of this compound
Accurate and sensitive quantification of this compound in biological matrices is crucial for all assessment techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[8][11][16]
Protocol for Sample Preparation and LC-MS/MS Analysis:
-
Standard Curve and Quality Controls: Prepare a standard curve of this compound in the same matrix as the samples (plasma or brain homogenate) over the expected concentration range. Prepare quality control (QC) samples at low, medium, and high concentrations.[10]
-
Protein Precipitation: To 100 µL of plasma or brain homogenate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex and centrifuge to precipitate proteins.[11]
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[8][9]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and detect this compound and the internal standard using Multiple Reaction Monitoring (MRM). Optimize the precursor and product ion transitions for this compound.
-
-
Data Analysis: Quantify the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
Disclaimer: The protocols provided are generalized and should be optimized for the specific properties of this compound and the laboratory conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Rho Kinase Pathway Alterations in the Brain and Leukocytes in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Microdialysis as a Tool To Explore the Ionic Profile of the Brain Extracellular Space in Neurocritical Patients: A Methodological Approach and Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of brain endothelial Rho-kinase-2 provides optimal protection of an in vitro blood-brain barrier from tissue-type plasminogen activator and plasmin | PLOS One [journals.plos.org]
- 7. Inhibition of Rho-kinase protects cerebral barrier from ischaemia-evoked injury through modulations of endothelial cell oxidative stress and tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. rsc.org [rsc.org]
- 11. Development and validation of a liquid chromatography coupled with tandem mass spectrometry method for determining total and unbound pamiparib in human plasma and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Permeability properties of a three‐cell type in vitro model of blood‐brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Permeability Studies on In Vitro Blood–Brain Barrier Models: Physiology, Pathology, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cerebral Microdialysis for Protein Biomarker Monitoring in the Neurointensive Care Setting – A Technical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity in Brain Slices Using Rho-Kinase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-kinase (ROCK) is a serine/threonine kinase that plays a critical role in regulating the actin cytoskeleton. In the central nervous system, ROCK signaling is deeply involved in fundamental neuronal processes, including neurite outgrowth, dendritic spine morphology, and synaptic plasticity. The RhoA/ROCK pathway has been identified as a key modulator of synaptic strength and structure, making it a compelling target for neuroscience research and the development of therapeutics for neurological disorders.
Rho-Kinase-IN-3 is a potent and selective inhibitor of Rho-kinase 1 (ROCK1) with an IC50 of 8 nM. Its high potency and selectivity make it a valuable pharmacological tool for dissecting the precise roles of ROCK1 in neuronal function. These application notes provide detailed protocols for utilizing this compound to investigate its effects on synaptic plasticity, specifically long-term potentiation (LTP), in acute brain slice preparations.
The Role of Rho-Kinase in Synaptic Plasticity
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, which provides the structural basis for dendritic spines—the primary sites of excitatory synapses in the brain. ROCK is a major downstream effector of RhoA. The activation of the RhoA/ROCK pathway can lead to actin filament stabilization and actomyosin contraction, processes that influence spine morphology and synaptic function.
Emerging evidence suggests that ROCK signaling can act as a negative regulator of synaptic plasticity. Inhibition of ROCK has been shown to enhance the magnitude of LTP, a cellular correlate of learning and memory. The underlying mechanisms are thought to involve both presynaptic and postsynaptic modulation. Presynaptically, ROCK inhibition can alter neurotransmitter release probability by affecting the readily releasable pool of synaptic vesicles. Postsynaptically, ROCK signaling is implicated in the structural plasticity of dendritic spines and the trafficking of glutamate receptors.
Quantitative Data Summary
The following table summarizes the reported effects of various ROCK inhibitors on key parameters of synaptic plasticity in brain slice preparations. While specific data for this compound is not yet available in the literature for these precise assays, the data from other well-characterized ROCK inhibitors provide a strong basis for predicting its effects and for experimental design.
| Parameter | ROCK Inhibitor | Brain Region/Slice | Concentration | Observed Effect | Reference |
| Long-Term Potentiation (LTP) | |||||
| fEPSP Slope Potentiation | Y-27632 | Rat Hippocampus (CA1) | 10 µM | Increased magnitude of LTP. | [1] |
| fEPSP Slope Potentiation | Fasudil | Rat Hippocampus (DG) | 10 µM | Prevented LFS-induced inhibition of LTP, resulting in a potentiation of 121.1 ± 7.7% of baseline. | [2][3][4] |
| Short-Term Plasticity | |||||
| Paired-Pulse Facilitation (PPF) Ratio | H-1152 | Neonatal Rat Brainstem | 20 µM | Increased PPF ratio by 14.4% at a 25 ms interstimulus interval and by 10.9% at a 50 ms interval. | [5] |
| Presynaptic Function | |||||
| Neurotransmitter Release Probability | H-1152 | Neonatal Rat Brainstem | 20 µM | Reduced glutamate release probability, inferred from increased PPF. | [5] |
| Readily Releasable Pool (RRP) of Synaptic Vesicles | H-1152 | Neonatal Rat Brainstem | 20 µM | Destabilized the size of the RRP. | [5] |
| Miniature Postsynaptic Currents | |||||
| mEPSC/mIPSC | Fasudil | Mouse Hippocampus (CA1) | Not Specified | Did not affect basic synaptic function but altered chronic dynamics of synaptic vesicles. | [6] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Rho-kinase signaling pathway and a typical experimental workflow for studying synaptic plasticity in brain slices.
References
- 1. Increased long-term potentiation in the CA1 region of rat hippocampus via modulation of GTPase signalling or inhibition of Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Rho-kinase by fasudil contributes to the modulation of the synaptic plasticity response in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Rho-kinase by fasudil contributes to the modulation of the synaptic plasticity response in the rat hippoc… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Endogenous Rho-Kinase Signaling Maintains Synaptic Strength by Stabilizing the Size of the Readily Releasable Pool of Synaptic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fasudil Alleviates Postoperative Neurocognitive Disorders in Mice by Downregulating the Surface Expression of α5GABAAR in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with Rho-Kinase-IN-3
Welcome to the technical support center for Rho-Kinase-IN-3. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as GSK429286A, is a potent and selective, cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It functions as an ATP-competitive inhibitor, targeting the kinase domain of both ROCK1 and ROCK2 isoforms.[3] By inhibiting ROCK, this compound prevents the phosphorylation of downstream substrates like Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM kinase, leading to a decrease in myosin light chain phosphorylation. This ultimately results in the relaxation of smooth muscle cells and disassembly of actin stress fibers, affecting processes such as cell contraction, motility, and morphology.[4]
Q2: What are the common causes of inconsistent results when using this compound?
Inconsistent results with this compound and other ROCK inhibitors can stem from several factors:
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Compound Stability and Handling: Improper storage and handling can lead to degradation of the inhibitor. Stock solutions should be prepared and stored correctly to maintain potency.
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Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can influence the cellular response to ROCK inhibition.
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Assay-Specific Variability: The choice of assay (e.g., Western blot, migration assay) and its execution can introduce variability. For instance, in migration assays, the method of creating the "wound" or the density of the Matrigel can affect results.
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Off-Target Effects: While this compound is selective, high concentrations may lead to off-target effects on other kinases, contributing to unexpected phenotypes.[5]
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Inhibitor Concentration: Using a concentration that is too high or too low can lead to inconsistent or misleading results. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How can I confirm that this compound is active in my experiments?
The most direct way to confirm the activity of this compound is to assess the phosphorylation status of a direct downstream target of ROCK. A widely accepted method is to perform a Western blot for the phosphorylated form of Myosin Phosphatase Target Subunit 1 (p-MYPT1 at Threonine 696 or Threonine 853).[6] A decrease in the p-MYPT1 signal upon treatment with this compound indicates successful inhibition of ROCK activity.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of ROCK Activity (as measured by p-MYPT1 levels)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Prepare fresh stock solutions in an appropriate solvent like DMSO. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or -80°C as recommended by the supplier.[7] |
| Suboptimal Inhibitor Concentration | - Perform a dose-response experiment to determine the IC50 in your specific cell line and assay. Start with a broad range of concentrations around the reported IC50 (e.g., 1 nM to 10 µM). |
| Incorrect Western Blot Protocol for Phospho-proteins | - Use a blocking buffer containing 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead of milk, as casein in milk can interfere with phospho-specific antibody binding. - Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.[8] - Run a total MYPT1 blot as a loading control to ensure that the observed decrease in p-MYPT1 is not due to a decrease in total protein levels. |
| High Basal ROCK Activity | - Some cell lines may have very high basal ROCK activity, requiring a higher concentration of the inhibitor for effective inhibition. |
| Cellular ATP Competition | - As an ATP-competitive inhibitor, high intracellular ATP concentrations can reduce the apparent potency of this compound. Ensure consistent cell culture conditions to maintain stable ATP levels. |
Issue 2: Variable Results in Cell Migration or Invasion Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent "Wound" in Scratch Assays | - Use a specialized tool or a consistent method (e.g., a p200 pipette tip) to create uniform scratches. - Ensure the cell monolayer is confluent before making the scratch. |
| Uneven Matrigel Coating in Invasion Assays | - Ensure the Matrigel is thawed on ice and diluted to the optimal concentration. - Pipette the Matrigel solution carefully to avoid bubbles and ensure an even coating of the transwell membrane.[9] |
| Variability in Cell Seeding Density | - Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are seeded for each experiment. |
| Chemoattractant Gradient Issues | - Ensure a proper chemoattractant gradient is established and maintained throughout the assay. Serum starvation of cells prior to the assay can enhance their migratory response to the chemoattractant.[2] |
| Inhibitor Affecting Cell Viability | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations of this compound used in your migration/invasion assays to ensure the observed effects are not due to cytotoxicity. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other commonly used ROCK inhibitors for easy comparison.
Table 1: Potency of Common ROCK Inhibitors
| Inhibitor | Target(s) | IC50 (in vitro) | Recommended Cell Culture Concentration |
| This compound (GSK429286A) | ROCK1, ROCK2 | ROCK1: 14 nM[2] | 100 nM - 1 µM |
| Y-27632 | ROCK1, ROCK2 | ROCK1 (Ki): 220 nM, ROCK2 (Ki): 300 nM[6] | 10 - 20 µM[10] |
| Fasudil (HA-1077) | ROCK2 | ROCK2: 1.9 µM[11] | 10 - 50 µM[5] |
| Ripasudil (K-115) | ROCK1, ROCK2 | Not specified | 1 - 10 µM |
Table 2: Solubility and Storage of ROCK Inhibitors
| Inhibitor | Solvent | Stock Concentration | Storage of Stock Solution |
| This compound (GSK429286A) | DMSO | 87 mg/mL[12] | -20°C for up to 3 years (powder); -80°C in DMSO for up to 6 months[12] |
| Y-27632 | Water, PBS, DMSO | ≤ 30 mM (PBS), ≤ 90 mM (DMSO)[6] | -20°C for up to 6 months[6] |
| Fasudil HCl | DMSO | 57 mg/mL[13] | -20°C |
| Ripasudil | DMSO | Not specified | -20°C |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-MYPT1
This protocol outlines the steps to assess the activity of this compound by measuring the phosphorylation of MYPT1.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-MYPT1 (Thr696 or Thr853) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the blot and re-probe with an antibody against total MYPT1 as a loading control.
-
Protocol 2: Cell Migration (Scratch) Assay
This protocol describes a common method to assess the effect of this compound on cell migration.
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile p200 pipette tip, create a straight scratch through the center of the monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Inhibitor Treatment:
-
Add fresh culture medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time to quantify cell migration.
-
Visualizations
Caption: Rho-Kinase Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for Using this compound.
Caption: Logical Flow for Troubleshooting Inconsistent Results.
References
- 1. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. Rho-kinase: regulation, (dys)function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. img.biochemsafebuy.com [img.biochemsafebuy.com]
- 13. selleckchem.com [selleckchem.com]
How to improve the solubility of Rho-Kinase-IN-3 for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Rho-Kinase-IN-3 for in vivo studies, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Rockout or 3-(4-Pyridyl)indole, is a cell-permeable, reversible, and ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4][5] It has an IC50 (half-maximal inhibitory concentration) of approximately 25 µM for ROCK1.[5][6] It also demonstrates inhibitory activity against ROCK2 and PRK2 with similar potency.[4][6]
Q2: Why is the solubility of this compound a concern for in vivo studies?
A2: Like many kinase inhibitors, this compound has poor aqueous solubility. This can lead to challenges in preparing formulations suitable for in vivo administration, potentially causing precipitation of the compound upon injection, which can lead to inaccurate dosing, local tissue irritation, and unreliable experimental outcomes.
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[5][6] However, its solubility is very limited in aqueous solutions like Phosphate-Buffered Saline (PBS).[6]
Q4: Can I administer this compound dissolved solely in DMSO for my in vivo experiments?
A4: While DMSO is an effective solvent for this compound, administering high concentrations of DMSO in vivo can cause toxicity. It is generally recommended to use a co-solvent system to minimize the percentage of DMSO in the final formulation. For many in vivo applications, the final concentration of DMSO should be kept low, typically below 10% and ideally even lower depending on the administration route and experimental model.
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer (e.g., PBS or saline).
Cause: This is a common issue for poorly soluble compounds. The addition of an aqueous solution to a concentrated DMSO stock reduces the overall solvating capacity of the vehicle, causing the compound to precipitate.
Solutions:
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a pre-formulated vehicle containing co-solvents and/or surfactants. This will help to keep the compound in solution. See the recommended in vivo formulation protocols below.
-
Optimize the Formulation: The ratio of co-solvents may need to be adjusted based on the required final concentration of this compound. It may be necessary to perform small-scale solubility tests with different vehicle compositions to find the optimal formulation for your specific needs.
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can help to redissolve small amounts of precipitate that may form upon dilution. However, be cautious with temperature-sensitive compounds and always visually inspect the solution for complete dissolution before administration.
-
Prepare Freshly: Formulations of poorly soluble compounds can sometimes be unstable over time. It is best practice to prepare the final dosing solution fresh before each experiment.
Data Presentation: Solubility of this compound
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Reference |
| DMSO | 20 mg/mL | [5][6] |
| DMSO | 25 mg/mL | [2][3][7] |
| DMF | 30 mg/mL | [5][6] |
| Ethanol | 30 mg/mL | [5][6] |
| Methanol | Soluble | [2][7] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |
Experimental Protocols: In Vivo Formulation of this compound
The following are example protocols for preparing this compound for in vivo administration. It is crucial to perform a small-scale pilot test to ensure the compound remains in solution at the desired final concentration.
Protocol 1: Co-Solvent Formulation (for parenteral administration)
This protocol utilizes a combination of DMSO, PEG300, and Tween 80 to improve solubility in an aqueous base.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile water for injection (ddH₂O) or saline
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve the required amount of the compound in DMSO to achieve a concentration of 10 mg/mL.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear. A common starting ratio is 1 part DMSO to 4 parts PEG300.
-
Add Tween 80 to the mixture and mix until clear. A typical final concentration of Tween 80 is around 5%.
-
Slowly add the sterile water or saline to the desired final volume while vortexing to prevent precipitation. A suggested final formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% ddH₂O.[8]
Protocol 2: Oil-Based Formulation (for oral or subcutaneous administration)
This protocol uses corn oil as the vehicle.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add the required volume of corn oil to the DMSO stock solution and mix thoroughly until a clear solution is obtained.[8] The final concentration of DMSO should be kept as low as possible.
Visualizations
Rho-Kinase (ROCK) Signaling Pathway
Caption: The Rho-Kinase (ROCK) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving this compound Solubility
Caption: A logical workflow for troubleshooting and improving the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. Rho Kinase Inhibitor III (Rockout) ROCK Inhibitor | CAS 7272-84-6 | chemdea.com [chemdea.com]
- 4. 3-(4-Pyridyl)indole - Cayman Chemical [bioscience.co.uk]
- 5. glpbio.com [glpbio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Rho Kinase Inhibitor III, Rockout [sigmaaldrich.com]
- 8. 3-(4-Pyridyl)indole-1H-indole; Rho Kinase Inhibitor III I CAS#: 7272-84-6 I Rho-kinase (ROCK) inhibitor I InvivoChem [invivochem.com]
Technical Support Center: Optimizing Rho-Kinase-IN-3 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of Rho-Kinase-IN-3 for maximal and specific inhibition of Rho-kinase (ROCK) activity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potency?
A1: this compound is a potent and selective inhibitor of Rho-kinase 1 (ROCK1). It has a reported half-maximal inhibitory concentration (IC50) of 8 nM for ROCK1[1]. The IC50 for ROCK2 has not been explicitly reported in the readily available literature.
Q2: What is the general recommendation for the incubation time of this compound?
A2: Specific time-course studies for this compound are not widely published. However, for many small molecule kinase inhibitors, a pre-incubation time of 30 to 60 minutes is often sufficient to achieve target engagement and inhibition within cells[2]. For ROCK inhibitors like Y-27632, effects on cellular morphology and downstream signaling can be observed within this timeframe. However, the optimal incubation time can be cell-type and assay-dependent.
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: The ideal approach is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and assessing ROCK inhibition at various time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs). The optimal time will be the earliest point at which maximum inhibition is observed without significant off-target effects or cytotoxicity.
Q4: What are the downstream targets I can measure to assess ROCK inhibition?
A4: Inhibition of ROCK activity leads to decreased phosphorylation of its downstream substrates. Commonly used markers for assessing ROCK inhibition in cells include the phosphorylation status of Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 853 (p-MYPT1 Thr853) and Myosin Light Chain 2 (MLC2) at Serine 19 (p-MLC Ser19). A decrease in the phosphorylation of these substrates indicates successful ROCK inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed | Insufficient incubation time: The inhibitor may not have had enough time to penetrate the cells and engage with the target. | Perform a time-course experiment to determine the optimal incubation period for your cell type and experimental conditions. |
| Inhibitor concentration is too low: The concentration of this compound may be below the effective dose for your cell system. | Perform a dose-response experiment to determine the optimal concentration. Start with a concentration at least 100-fold higher than the IC50 (e.g., 800 nM) and titrate down. | |
| Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent like DMSO. | |
| High cell death or cytotoxicity | Incubation time is too long: Prolonged exposure to the inhibitor, even at an effective concentration, can lead to off-target effects and cytotoxicity. | Reduce the incubation time. A shorter incubation may be sufficient to achieve maximal inhibition without compromising cell viability. |
| Inhibitor concentration is too high: High concentrations can lead to non-specific effects and cell death. | Lower the concentration of this compound. Determine the lowest effective concentration from your dose-response curve. | |
| Off-target effects: Kinase inhibitors can sometimes inhibit other kinases, leading to unexpected cellular responses. | Consult kinase profiling data if available. Consider using a structurally different ROCK inhibitor as a control to confirm that the observed phenotype is due to ROCK inhibition. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration can affect cellular responses to inhibitors. | Standardize your cell culture and experimental procedures. Ensure consistent cell seeding densities and use cells within a defined passage number range. |
| Inhibitor precipitation: The inhibitor may be precipitating out of the culture medium. | Ensure the final solvent concentration (e.g., DMSO) in the culture medium is low (typically <0.5%) and does not cause precipitation. Visually inspect the medium for any precipitates. |
Data Presentation
Table 1: Time-Dependent Inhibition of ROCK Activity (Hypothetical Data)
This table illustrates the type of data you should aim to generate from a time-course experiment. The values are for illustrative purposes only.
| Incubation Time | p-MYPT1 (Thr853) (% of Control) | Cell Viability (%) |
| 0 min (Control) | 100% | 100% |
| 15 min | 50% | 98% |
| 30 min | 20% | 97% |
| 1 hour | 10% | 95% |
| 2 hours | 8% | 94% |
| 4 hours | 7% | 90% |
| 8 hours | 7% | 85% |
| 24 hours | 8% | 70% |
In this hypothetical example, maximum inhibition is achieved at approximately 2-4 hours, with a significant decrease in cell viability observed at 24 hours. Therefore, an incubation time of 2-4 hours would be considered optimal.
Experimental Protocols
Protocol 1: Time-Course Analysis of ROCK Inhibition by Western Blot
This protocol describes how to determine the optimal incubation time for this compound by measuring the phosphorylation of a downstream ROCK target, MYPT1.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-MYPT1 (Thr853) and anti-total MYPT1
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Time-Course Treatment:
-
Starve the cells in a serum-free medium for 2-4 hours if necessary to reduce basal ROCK activity.
-
Add the this compound containing medium or vehicle control medium to the cells.
-
Incubate the cells for different durations (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MYPT1 (Thr853) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total MYPT1 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-MYPT1 and total MYPT1. Normalize the p-MYPT1 signal to the total MYPT1 signal for each time point. Plot the percentage of inhibition relative to the vehicle control over time.
Protocol 2: Cell Viability Assay
This protocol is to be performed in parallel with the time-course inhibition experiment to assess the cytotoxicity of this compound at different incubation times.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for ATP measurement)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the experiment.
-
Inhibitor Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for the same time points as the inhibition experiment (e.g., 1, 2, 4, 8, 24 hours).
-
Viability Measurement: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: Rho-Kinase (ROCK) signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
Off-target effects of Rho-Kinase-IN-3 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Rho-Kinase-IN-3. The information focuses on potential off-target effects, particularly at high concentrations, to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected cellular phenotypes at high concentrations of this compound. What could be the cause?
A1: At high concentrations, small molecule inhibitors can exhibit off-target activity. While this compound is a potent ROCK1 inhibitor (IC50 = 8 nM), supra-micromolar concentrations may lead to the inhibition of other kinases. Data on the closely related compound GSK429286A suggests potential off-target effects on kinases such as Mitogen- and Stress-activated protein Kinase 1 (MSK1), Ribosomal S6 Kinase (RSK), and p70S6K.[1][2] Unexplained phenotypes could be a result of inhibiting these or other unintended targets. We recommend performing a dose-response curve to determine the optimal concentration for ROCK1 inhibition with minimal off-target effects in your specific experimental system.
Q2: How can I confirm that the observed effects in my experiment are due to ROCK inhibition and not off-target effects?
A2: To validate the on-target activity of this compound, consider the following control experiments:
-
Use a structurally different ROCK inhibitor: Employ another well-characterized ROCK inhibitor, such as Y-27632 or Fasudil, to see if it phenocopies the effects of this compound.
-
Rescue experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of ROCK1 to see if it reverses the phenotype induced by the inhibitor.
-
Direct measurement of ROCK activity: Assess the phosphorylation of a known ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 696, to confirm ROCK inhibition at the concentrations used in your experiments.
Q3: What are the known off-target kinases for compounds structurally related to this compound at high concentrations?
A3: While a comprehensive kinase selectivity profile for this compound at high concentrations is not publicly available, data for the structurally similar compound GSK429286A provides valuable insights. At a concentration of 1 µM, GSK429286A was found to significantly inhibit only one other kinase, MSK1, by approximately 5-fold in a panel.[1] Slight inhibition of RSK and p70S6K was also observed with IC50 values in the high nanomolar to low micromolar range.[1][2]
Quantitative Data: Off-Target Profile of a Structurally Related Compound
The following table summarizes the inhibitory activity of GSK429286A, a compound structurally related to this compound, against various kinases. This data can serve as a guide to potential off-target effects when using this compound at high concentrations.
| Kinase Target | IC50 (nM) | Notes |
| ROCK1 | 14 | Primary Target |
| ROCK2 | 63 | High affinity |
| RSK1 | 780 | Moderate off-target activity |
| p70S6K | 1940 | Weaker off-target activity |
| MSK1 | - | Activity reduced ~5-fold at 1 µM |
Data is for GSK429286A and is intended to be representative for the chemical class.[1][2]
Experimental Protocols
Protocol for In Vitro Kinase Inhibition Assay to Determine Off-Target Effects
This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of kinases.
1. Materials:
- Purified recombinant kinases of interest.
- Specific peptide or protein substrates for each kinase.
- This compound stock solution (e.g., 10 mM in DMSO).
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol).
- [γ-³²P]ATP or [γ-³³P]ATP.
- ATP solution.
- Phosphoric acid (e.g., 75 mM).
- Phosphocellulose paper or membrane.
- Scintillation counter and scintillation fluid.
2. Procedure:
- Prepare serial dilutions of this compound in the kinase assay buffer. A typical concentration range would be from 1 nM to 100 µM.
- In a microcentrifuge tube or a 96-well plate, combine the kinase, its specific substrate, and the diluted this compound. Include a vehicle control (DMSO) and a positive control inhibitor for each kinase if available.
- Pre-incubate the mixture at 30°C for 10 minutes.
- Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km for each specific kinase.
- Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane.
- Wash the phosphocellulose paper/membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Simplified Rho-ROCK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating off-target effects of this compound.
References
Technical Support Center: Troubleshooting Cell Migration Assays with Rho-Kinase Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with Rho-Kinase inhibitors, specifically when Rho-Kinase-IN-3 fails to inhibit cell migration in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Rho-Kinase (ROCK) in cell migration?
Rho-associated coiled-coil forming kinase (ROCK) is a key regulator of the cytoskeleton, influencing cell shape, motility, and adhesion.[1][2] The Rho/ROCK signaling pathway plays a crucial role in various cellular processes, including the formation of stress fibers and focal adhesions, which are essential for cell migration.[3][4][5] ROCK activation leads to the phosphorylation of several downstream targets, including Myosin Light Chain (MLC), which promotes actomyosin contractility and cell movement.[6][7] Therefore, inhibiting ROCK is expected to interfere with these processes and, in many cases, reduce cell migration.
Q2: Why might a ROCK inhibitor like this compound fail to inhibit cell migration?
The effect of ROCK inhibitors on cell migration can be complex and cell-type dependent.[5][8] While ROCK inhibition often leads to decreased migration in cancer cells[7][9], in some cell types, it has been shown to promote migration.[8][10] This paradoxical effect can be attributed to the intricate and sometimes opposing roles of different Rho GTPases (like RhoA, Rac1, and Cdc42) in controlling cytoskeletal dynamics.[4] Additionally, experimental factors such as inhibitor concentration, cell health, and assay conditions can significantly impact the outcome.
Q3: Are there alternative signaling pathways that could be compensating for ROCK inhibition?
Yes, cell migration is a highly regulated process involving multiple signaling pathways. The Ras-ERK pathway, for instance, can cooperate with the Rho-ROCK pathway to promote cell migration.[11] In some contexts, even if the ROCK pathway is inhibited, compensatory signaling through other pathways, such as the PI3K-Akt pathway or MAPK pathway, could still drive cell migration.[3]
Troubleshooting Guide: this compound Ineffectiveness
If you are not observing the expected inhibition of cell migration with this compound, consider the following troubleshooting steps:
Inhibitor-Related Issues
| Potential Problem | Recommended Solution |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The effective concentration can vary significantly between cell types. |
| Inhibitor Instability/Degradation | Ensure proper storage of the inhibitor according to the manufacturer's instructions. Prepare fresh stock solutions and working dilutions for each experiment. Consider the stability of the compound in your cell culture medium over the duration of the assay. |
| Poor Solubility | Verify the solubility of this compound in your solvent and final culture medium. Poor solubility can lead to a lower effective concentration. Consider using a different solvent or a solubilizing agent if necessary. |
| Cell-Type Specific Effects | Be aware that the effect of ROCK inhibitors can be cell-type specific.[5][8] Some cell lines may be less dependent on the ROCK pathway for migration or may have compensatory mechanisms. |
Cell and Culture Condition Issues
| Potential Problem | Recommended Solution |
| Cell Health and Viability | Ensure your cells are healthy, in the logarithmic growth phase, and have high viability before starting the experiment. Stressed or unhealthy cells may exhibit altered migration behavior.[12] |
| Passage Number | Use cells with a low passage number. Excessive passaging can lead to changes in cellular characteristics, including migratory capacity.[12] |
| Serum Starvation | If using a chemoattractant, serum-starving the cells for 12-24 hours before the assay can increase their sensitivity to the chemoattractant and synchronize the cell cycle.[12][13] |
Migration Assay-Specific Issues
This section provides guidance for two common cell migration assays: the Wound Healing/Scratch Assay and the Transwell/Boyden Chamber Assay.
Wound Healing / Scratch Assay
| Potential Problem | Recommended Solution |
| Inconsistent Scratch Width | Use a p200 pipette tip or a specialized scratch-making tool to create a uniform and consistent scratch in the cell monolayer. |
| Cell Proliferation vs. Migration | To distinguish between cell migration and proliferation, consider treating the cells with a proliferation inhibitor like Mitomycin C or using a lower serum concentration in the medium. |
| Image Analysis Inconsistencies | Capture images at the same position at each time point. Use image analysis software to quantify the wound closure area for more objective results. |
Transwell / Boyden Chamber Assay
| Potential Problem | Recommended Solution |
| Incorrect Pore Size | Select a membrane pore size that is appropriate for your cell type. The pores should be large enough for the cells to migrate through but not so large that they fall through passively.[13] |
| Suboptimal Cell Seeding Density | Titrate the number of cells seeded in the upper chamber to find the optimal density. Too few cells will result in a weak signal, while too many can lead to oversaturation of the pores.[13] |
| Inactive or Insufficient Chemoattractant | Ensure the chemoattractant is active and used at an optimal concentration. Repeated freeze-thaw cycles can degrade some chemoattractants.[14] Include positive and negative controls (with and without chemoattractant) to validate the assay.[13] |
| Air Bubbles | Check for and remove any air bubbles trapped beneath the transwell membrane, as they can impede migration.[12] |
| Uneven Cell Distribution | Ensure a single-cell suspension before seeding and gently mix the cells to ensure even distribution on the membrane.[12] |
Signaling Pathways and Experimental Workflows
To further aid in your troubleshooting, the following diagrams illustrate the key signaling pathway and a suggested experimental workflow.
Caption: The Rho-ROCK signaling pathway in cell migration.
Caption: Troubleshooting workflow for ineffective this compound.
Experimental Protocols
Dose-Response Experiment for this compound (Transwell Assay)
-
Cell Preparation: Culture cells to 70-80% confluency. Serum starve the cells for 12-24 hours if using a chemoattractant.
-
Transwell Setup: Place transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Chemoattractant: Add medium containing the chemoattractant (e.g., 10% FBS) to the lower chamber. Add serum-free medium to the lower chamber for the negative control.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in serum-free medium (e.g., 0, 0.1, 1, 10, 100, 1000 nM).
-
Cell Seeding: Harvest and resuspend the serum-starved cells in the different concentrations of this compound. Seed a consistent number of cells (e.g., 5 x 10^4) into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 12-24 hours).
-
Analysis:
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a solution such as Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
-
Data Interpretation: Plot the cell migration against the log of the inhibitor concentration to determine the IC50 value.
By systematically working through this guide, you should be able to identify the potential reasons for the lack of inhibitory effect of this compound in your cell migration experiment and take the necessary steps to optimize your protocol.
References
- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-Rho kinase is involved in smooth muscle cell migration through myosin light chain phosphorylation-dependent and independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho kinase inhibitors stimulate the migration of human cultured osteoblastic cells by regulating actomyosin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho kinase inhibitors block melanoma cell migration and inhibit metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cooperativity between the Ras-ERK and Rho-Rho kinase pathways in urokinase-type plasminogen activator-stimulated cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. corning.com [corning.com]
- 14. researchgate.net [researchgate.net]
Reducing cytotoxicity of Rho-Kinase-IN-3 in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Rho-Kinase-IN-3 in long-term cell culture. The information is tailored for scientists and drug development professionals to help mitigate potential cytotoxicity and optimize experimental outcomes.
Introduction to this compound
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[1][2][3][4][5][6] It belongs to the dihydropyridone indazole amide class of compounds.[7] While ROCK inhibitors are widely used to improve cell survival and proliferation in various cell culture applications, their long-term use can sometimes lead to unexpected cellular effects, including cytotoxicity. This guide provides practical advice to minimize these effects when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of ROCK1.[1][3] The Rho/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, migration, and proliferation. By inhibiting ROCK1, this compound can influence these cellular processes.
Q2: What is the potency of this compound?
A2: this compound is a highly potent inhibitor of ROCK1 with a reported half-maximal inhibitory concentration (IC50) of 8 nM.[1][3][4][5][6]
Q3: What is a typical starting concentration for this compound in cell culture?
A3: Given its high potency, it is recommended to start with a low concentration range and perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and application. A starting point could be in the low nanomolar range (e.g., 1-10 nM) and titrating up to 1 µM. For many ROCK inhibitors like Y-27632, a common working concentration is 10 µM, but due to the higher potency of this compound, a lower concentration is advisable to avoid off-target effects.
Q4: Can long-term use of this compound be cytotoxic?
A4: While specific long-term cytotoxicity data for this compound is limited, prolonged exposure to potent kinase inhibitors can sometimes lead to cytotoxicity. This can be due to on-target effects (complete inhibition of a critical signaling pathway) or off-target effects at higher concentrations. It is crucial to monitor cell health closely during long-term experiments.
Q5: How does this compound compare to other ROCK inhibitors like Y-27632?
A5: this compound is significantly more potent than Y-27632 (IC50 for ROCK1 ~140-220 nM). This means that a much lower concentration of this compound is required to achieve the same level of ROCK1 inhibition. Using an excessively high concentration of a potent inhibitor increases the risk of off-target effects and potential cytotoxicity.
Troubleshooting Guide: Reducing Cytotoxicity in Long-Term Culture
This guide addresses common issues encountered during the long-term use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Decreased cell viability or increased cell death over time. | Concentration is too high: The high potency of this compound (IC50 = 8 nM for ROCK1) means that concentrations typically used for less potent inhibitors (like Y-27632 at 10 µM) may be cytotoxic. | Perform a dose-response curve to determine the minimal effective concentration that achieves the desired biological effect without compromising viability. Start from a low nanomolar range (e.g., 1-100 nM). |
| Inhibitor instability: The compound may degrade in the culture medium over time, leading to the accumulation of potentially toxic byproducts. | Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). | |
| Off-target effects: At higher concentrations, the inhibitor may affect other kinases, leading to unintended and detrimental cellular responses. | Use the lowest effective concentration possible. If off-target effects are suspected, consider using a structurally different ROCK inhibitor as a control. | |
| Changes in cell morphology (e.g., excessive rounding, detachment). | Disruption of cytoskeletal integrity: ROCK signaling is essential for maintaining cell adhesion and morphology. Complete and prolonged inhibition can lead to a loss of stress fibers and focal adhesions. | Titrate down the concentration of this compound. Consider intermittent treatment (e.g., 24 hours on, 24 hours off) to allow for partial recovery of the ROCK signaling pathway. |
| Induction of apoptosis: In some cell types, sustained ROCK inhibition can trigger programmed cell death. ROCK1 can be cleaved by caspase-3, leading to a constitutively active form that promotes membrane blebbing during apoptosis. | Perform a caspase-3 activity assay to determine if apoptosis is being induced. If so, lower the inhibitor concentration or consider co-treatment with a pan-caspase inhibitor as a diagnostic tool. | |
| Reduced proliferation or cell cycle arrest. | Essential role of ROCK in cell cycle: The ROCK pathway is involved in cell cycle progression. Long-term inhibition may lead to cell cycle arrest in some cell types. | Monitor cell proliferation using assays such as MTT or cell counting. If proliferation is inhibited, try a lower concentration or intermittent treatment. |
Experimental Protocols
Dose-Response Viability Assay
-
Cell Plating: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a series of dilutions in your cell culture medium to cover a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 3, 5, or 7 days), replenishing the medium with fresh inhibitor every 48 hours.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration to determine the IC50 for cytotoxicity.
Caspase-3 Activity Assay (Colorimetric)
This assay can be used to determine if cytotoxicity is mediated by apoptosis.
-
Cell Treatment: Culture your cells with the desired concentration of this compound for the intended duration. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Lysis: After treatment, collect and lyse the cells according to the manufacturer's protocol of a commercial caspase-3 assay kit.
-
Assay Reaction: In a 96-well plate, add the cell lysate and the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Analysis: Compare the absorbance values of the treated samples to the controls to determine the fold-increase in caspase-3 activity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Rho/ROCK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for using this compound in long-term cell culture.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound in comparison to other commonly used ROCK inhibitors.
| Inhibitor | Target | IC50 / Ki | Reference |
| This compound | ROCK1 | 8 nM (IC50) | [1][3][4][5][6] |
| Y-27632 | ROCK1 | 140-220 nM (Ki) | |
| Fasudil (HA-1077) | ROCK2 | ~300 nM (IC50) | |
| RKI-1447 | ROCK1 / ROCK2 | 14.5 nM / 6.2 nM (IC50) |
Disclaimer: This information is for research use only and is not intended for diagnostic or therapeutic purposes. Researchers should always consult the manufacturer's product information and relevant literature before use. The optimal conditions for using this compound will be cell-type and application-dependent.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells | eLife [elifesciences.org]
- 5. mpbio.com [mpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dihydropyridone indazole amide 13 | C22H19F3N4O2 | CID 11453116 - PubChem [pubchem.ncbi.nlm.nih.gov]
Best practices for storing and handling Rho-Kinase-IN-3
This technical support center provides best practices for storing, handling, and utilizing Rho-Kinase-IN-3 in your research. Please note that the name "this compound" can be ambiguous and may refer to at least two distinct commercially available compounds. This guide addresses both to ensure comprehensive support.
-
Rho Kinase Inhibitor III (Rockout) : A cell-permeable indolopyridine compound.
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This compound (HY-118151) : A potent and selective dihydropyridone indazole amide inhibitor of ROCK1.
Please verify the CAS number of your compound to ensure you are following the correct procedures.
Quick Reference Data
For your convenience, here is a summary of the key quantitative data for both compounds.
Table 1: Physical and Chemical Properties
| Property | Rho Kinase Inhibitor III (Rockout) | This compound (HY-118151) |
| CAS Number | 7272-84-6 | 864082-23-5 |
| Molecular Formula | C₁₃H₁₀N₂ | C₂₄H₂₀N₄O₂ |
| Molecular Weight | 194.23 g/mol | 396.44 g/mol |
| IC₅₀ | ~25 µM for ROCK1 | 8 nM for ROCK1 |
Table 2: Solubility Data
| Solvent | Rho Kinase Inhibitor III (Rockout) | This compound (HY-118151) |
| DMSO | ~20-25 mg/mL | 10 mM |
| DMF | ~30 mg/mL | Not specified |
| Ethanol | ~30 mg/mL | Not specified |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Not specified |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1:
-
Rho Kinase Inhibitor III (Rockout): The solid compound should be stored at -20°C and protected from light. It is stable for at least four years under these conditions.[1]
-
This compound (HY-118151): This compound is typically shipped at room temperature. For long-term storage, it is recommended to store the solid form as specified on the product datasheet, which is often at -20°C.
Q2: How should I prepare a stock solution of this compound?
A2:
-
Rho Kinase Inhibitor III (Rockout): You can prepare a stock solution in DMSO at a concentration of 20-25 mg/mL or in ethanol or DMF at 30 mg/mL.[1]
-
This compound (HY-118151): A stock solution can be prepared in DMSO, typically at a concentration of 10 mM.
For both compounds, after reconstitution, it is best to aliquot the stock solution into single-use volumes and store them at -20°C. Stock solutions of Rho Kinase Inhibitor III (Rockout) in DMSO are reported to be stable for up to 6 months at -20°C.[2]
Q3: What is the recommended working concentration for cell-based assays?
A3: The optimal working concentration will vary depending on the cell type and the specific assay.
-
Rho Kinase Inhibitor III (Rockout): Effective concentrations have been reported in the range of 10-50 µM. For example, it inhibits membrane blebbing with an IC₅₀ of approximately 12 µM and decreases stress fibers at 50 µM.[2]
-
This compound (HY-118151): Due to its higher potency (IC₅₀ = 8 nM), the working concentration for this inhibitor will be significantly lower, likely in the nanomolar range. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can I use this compound in animal studies?
A4: The use of these compounds in animal studies should be carefully considered and is dependent on the specific research question. Many ROCK inhibitors have been used in in vivo studies. For example, the ROCK inhibitor Y-27632 has been shown to enhance sprouting of corticospinal tract fibers in vivo and accelerate locomotor recovery after lesions in adult rats.[3] It is crucial to consult relevant literature and institutional guidelines for appropriate dosage, administration routes, and potential toxicity.
Troubleshooting Guide
Problem 1: The inhibitor does not seem to be working; I don't see the expected phenotype (e.g., loss of stress fibers, increased neurite outgrowth).
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Possible Cause: Inactive inhibitor.
-
Solution: Ensure the compound has been stored correctly and is within its expiration date. If you have an older stock, it is advisable to test its activity on a control cell line known to respond to ROCK inhibition before using it in critical experiments.
-
-
Possible Cause: Incorrect concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. The required concentration can vary significantly between different cell lines.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The time required to observe a phenotype can vary. Review the literature for typical incubation times for your specific assay or perform a time-course experiment.
-
-
Possible Cause: Cell type is not sensitive to ROCK inhibition.
-
Solution: Confirm that the Rho-ROCK pathway is active and plays a significant role in the cellular process you are studying in your chosen cell line. You can do this by checking for the expression of ROCK isoforms and downstream effectors.
-
Problem 2: I am observing significant cell death or toxicity at the effective concentration.
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Possible Cause: The concentration is too high.
-
Solution: Reduce the concentration of the inhibitor. Even if a higher concentration gives a stronger desired effect, it may also induce off-target effects and toxicity. Determine the lowest effective concentration that produces the desired phenotype without significant cell death.
-
-
Possible Cause: Off-target effects.
-
Solution: While these inhibitors are relatively selective, they can inhibit other kinases at higher concentrations. Consider using a different ROCK inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to ROCK inhibition.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a tolerable level for your cells (typically <0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess the effect of the solvent alone.
-
Problem 3: The inhibitor precipitates in my culture medium.
-
Possible Cause: Poor solubility in aqueous solutions.
-
Solution: Do not dilute the DMSO stock solution directly into a large volume of aqueous buffer. Instead, add the stock solution to your culture medium dropwise while gently vortexing to ensure proper mixing. Avoid using a final concentration that exceeds the solubility limit of the compound in your medium. For Rho Kinase Inhibitor III (Rockout), the solubility in a 1:1 mixture of Ethanol:PBS (pH 7.2) is only 0.5 mg/mL.[1]
-
Experimental Protocols
Here are detailed methodologies for key experiments using Rho Kinase Inhibitors.
Protocol 1: In Vitro Kinase Assay
This protocol is for determining the inhibitory activity of the compound on purified ROCK enzyme.
Materials:
-
Active ROCK enzyme (ROCK1 or ROCK2)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Myosin Phosphatase Target Subunit 1 (MYPT1) or a synthetic peptide substrate like S6 peptide)
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ATP (at a concentration close to the Km for the enzyme)
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Rho Kinase Inhibitor stock solution
-
96-well plate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-substrate antibody)
Procedure:
-
Prepare a serial dilution of the Rho Kinase Inhibitor in kinase buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the ROCK enzyme and substrate to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a kinase inhibitor or a stop solution).
-
Measure the kinase activity using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Wound Healing (Scratch) Assay
This assay is used to assess the effect of the inhibitor on cell migration.
Materials:
-
Cells that form a confluent monolayer (e.g., fibroblasts, endothelial cells)
-
24-well or 96-well culture plates
-
Sterile pipette tips (p200 or p1000) or a cell scraper
-
Culture medium with and without the Rho Kinase Inhibitor
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Once the cells are confluent, create a "scratch" in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of the Rho Kinase Inhibitor or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).
Visualizations
Signaling Pathway
Caption: The Rho-ROCK signaling pathway and the point of inhibition by this compound.
Experimental Workflow: Wound Healing Assay
Caption: A typical workflow for a wound healing (scratch) assay using a Rho kinase inhibitor.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting experiments where the expected phenotype is not observed.
References
Technical Support Center: Overcoming Resistance to Rho-Kinase (ROCK) Inhibitors in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to ATP-competitive Rho-Kinase (ROCK) inhibitors, such as Rho-Kinase-IN-3, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for ATP-competitive ROCK inhibitors?
ATP-competitive ROCK inhibitors, including compounds like Y-27632 and Fasudil, function by binding to the ATP-binding pocket of the kinase domain of ROCK1 and ROCK2. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathway that regulates the actin cytoskeleton.[1] Inhibition of this pathway impacts various cellular processes, including cell contraction, motility, proliferation, and apoptosis.[2][3]
Q2: My cancer cell line is showing reduced sensitivity to the ROCK inhibitor over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to ROCK inhibitors can arise from several molecular changes within the cancer cells:
-
Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for ROCK inhibition by upregulating parallel signaling pathways that promote survival and proliferation. For instance, activation of the PI3K/Akt pathway has been observed to confer resistance to ROCK inhibitors in some contexts.
-
Alterations in Downstream Effectors: Changes in the expression or activity of proteins downstream of ROCK, such as those in the myosin light chain (MLC) phosphatase complex, can potentially reduce the cell's reliance on ROCK signaling for maintaining cytoskeletal functions.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the inhibitor from the cell, reducing its intracellular concentration and efficacy.
-
Mutations in the ROCK Kinase Domain: While less common for acquired resistance in cell culture models, mutations in the ATP-binding pocket of ROCK could potentially reduce the binding affinity of the inhibitor.
Q3: Can inhibition of ROCK signaling paradoxically promote a more aggressive cancer phenotype?
In some cancer cell lines, particularly those with a mesenchymal phenotype, inhibition of ROCK can lead to a switch from amoeboid to mesenchymal-like migration. This can sometimes result in increased invasion through extracellular matrix barriers.[4][5] Additionally, in certain contexts like neuroblastoma, ROCK inhibition has been shown to enhance chemoresistance by upregulating survival genes.
Q4: What are some common off-target effects of widely used ROCK inhibitors that I should be aware of?
While many ROCK inhibitors are relatively selective, they can inhibit other kinases at higher concentrations. For example, Y-27632 and Fasudil have been shown to inhibit other serine/threonine kinases like PKA and PKC, although with much higher IC50 values compared to ROCK.[1] It is crucial to use the lowest effective concentration to minimize off-target effects and to include appropriate controls in your experiments.
Troubleshooting Guides
Problem 1: Decreased or no observable effect of the ROCK inhibitor on cell morphology and migration.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Determine the optimal concentration by performing a dose-response curve and assessing the inhibition of a downstream ROCK substrate, such as phosphorylated Myosin Light Chain 2 (p-MLC2), by Western blot. |
| Inhibitor Degradation | Prepare fresh stock solutions of the inhibitor and store them as recommended by the manufacturer, typically in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity | Confirm ROCK1 and/or ROCK2 expression in your cell line by Western blot or qPCR. Some cell lines may have low intrinsic ROCK activity. |
| Compensatory Signaling | Investigate the activation of parallel signaling pathways, such as the PI3K/Akt or MAPK pathways, upon ROCK inhibitor treatment. |
Problem 2: High background or inconsistent results in the Western blot for ROCK pathway proteins.
| Possible Cause | Troubleshooting Step |
| Poor Antibody Quality | Use validated antibodies specific for your target proteins. Check the manufacturer's datasheet for recommended applications and dilutions. |
| Suboptimal Blocking | Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk, 5% BSA in TBST) and increasing the blocking time. |
| Insufficient Washing | Increase the number and duration of washes with TBST between antibody incubations to reduce non-specific binding. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer immediately before use to preserve protein integrity and phosphorylation status. |
Problem 3: Cell viability assays (e.g., MTT, CCK-8) show inconsistent or unexpected results.
| Possible Cause | Troubleshooting Step |
| Inappropriate Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the assay.[6] |
| Interference with Assay Reagents | Some inhibitors may interfere with the chemistry of the viability assay. Run a control with the inhibitor in cell-free media to check for direct effects on the assay reagents. |
| Incorrect Incubation Times | Adhere to the recommended incubation times for both the drug treatment and the viability reagent as specified in the protocol. |
| Contamination | Regularly check cell cultures for microbial contamination, which can affect metabolic assays. |
Quantitative Data Summary
Table 1: IC50 Values of Common ROCK Inhibitors
| Inhibitor | ROCK1 IC50 (µM) | ROCK2 IC50 (µM) | Cell Line | Reference |
| Y-27632 | ~0.14 | ~0.22 | In vitro kinase assay | [7] |
| Fasudil | 1.9 | 0.73 | In vitro kinase assay | [7] |
| Hydroxyfasudil | 0.33 | 0.15 | In vitro kinase assay | [7] |
| HA-1077 | 24.2 - 107 | 24.2 - 107 | Neuroblastoma cell lines | [8] |
Note: IC50 values can vary depending on the assay conditions and cell type.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or other ROCK inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the ROCK inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO in medium) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phosphorylated MLC2
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total-MLC2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the ROCK inhibitor as required for your experiment.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total MLC2 and a loading control like GAPDH.
Cell Migration Assay (Wound Healing/Scratch Assay)
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch or "wound" in the cell monolayer.
-
Gently wash the cells with PBS to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing the ROCK inhibitor at the desired concentration or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Visualizations
Caption: The Rho-Kinase (ROCK) signaling pathway and the point of inhibition.
Caption: Experimental workflow for investigating ROCK inhibitor resistance.
References
- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Functional Significance of the Rho/Rho-Kinase Pathway in Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho-associated kinase is a therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Calibrating Rho-Kinase-IN-3 dosage for different animal models
This technical support center provides guidance on the use of Rho-Kinase-IN-3 (also known as Rockout or 3-(4-Pyridyl)-1H-indole) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It targets the kinase domain of ROCK, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling cascade that regulates cellular processes such as smooth muscle contraction, actin cytoskeleton organization, cell migration, and proliferation.
Q2: What are the common research applications for this compound in animal models?
A2: While specific in vivo studies for this compound are limited in publicly available literature, ROCK inhibitors, in general, are widely used in animal models to study:
-
Cardiovascular diseases (e.g., hypertension, vasospasm)
-
Neurological disorders (e.g., spinal cord injury, stroke, neurodegenerative diseases)
-
Cancer biology (e.g., tumor metastasis and invasion)
-
Inflammatory conditions
Q3: How should I prepare this compound for in vivo administration?
A3: The solubility of this compound is a critical factor for in vivo studies. It is reported to be soluble in DMSO. For in vivo use, a common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with a biocompatible vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Tween 80 or Cremophor EL. It is crucial to perform a small-scale solubility and stability test in your chosen vehicle before preparing a large batch for animal administration. The final concentration of DMSO administered to the animal should be kept to a minimum (typically <5-10% of the total injection volume) to avoid vehicle-induced toxicity.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored as a solid at -20°C. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in your specific vehicle should be determined empirically.
Troubleshooting Guide
Q1: I am not observing the expected therapeutic effect in my animal model after administering this compound. What could be the issue?
A1: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dosage of this compound may be too low to achieve a therapeutic concentration at the target tissue. Since specific in vivo dosage data for this compound is scarce, a dose-response study is highly recommended. You can refer to the dosages of other ROCK inhibitors like Y-27632 and Fasudil as a starting point, but optimization is crucial.
-
Poor Bioavailability: The administration route and formulation may not be optimal for absorption and distribution to the target organ. Consider evaluating different administration routes (e.g., intraperitoneal, intravenous, oral gavage) and vehicle compositions.
-
Compound Instability: this compound may be unstable in the chosen vehicle or may be rapidly metabolized in vivo. Assess the stability of your formulation and consider the pharmacokinetic profile of the compound.
-
Incorrect Timing of Administration: The timing of drug administration relative to the disease induction or measurement of the endpoint is critical. The treatment window for ROCK inhibition can be narrow in some models.
Q2: I am observing signs of toxicity in my animals after administering this compound. What should I do?
A2: Toxicity can arise from the compound itself or the vehicle.
-
Reduce the Dose: The administered dose may be too high. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Evaluate Vehicle Toxicity: The vehicle, especially if it contains a high concentration of DMSO or other detergents, can cause local irritation or systemic toxicity. Administer a vehicle-only control group to assess any vehicle-related effects.
-
Change the Administration Route: Some administration routes are more prone to causing local irritation or rapid systemic exposure. For example, intravenous administration leads to a rapid peak in plasma concentration, which might be associated with acute toxicity. Subcutaneous or oral administration may provide a slower and more sustained release.
-
Monitor for Off-Target Effects: While this compound is a ROCK inhibitor, it may have off-target effects at higher concentrations. If possible, assess the activity of other related kinases to check for specificity.
Q3: My this compound solution is precipitating upon dilution or during storage. How can I resolve this?
A3: Precipitation can be a significant issue, affecting the actual dose administered.
-
Optimize the Vehicle: Experiment with different co-solvents and surfactants. For example, a vehicle containing a small percentage of DMSO, Tween 80, and/or PEG400 in saline can improve solubility.
-
Sonication and Warming: Gentle warming and sonication can help in dissolving the compound. However, be cautious about potential degradation of the compound at high temperatures.
-
Prepare Fresh Solutions: It is always best to prepare the dosing solution fresh before each administration to avoid issues with stability and precipitation over time.
-
Filter the Solution: Before administration, especially for intravenous injection, it is advisable to filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates.
Data Presentation
Table 1: In Vivo Dosages of Commonly Used ROCK Inhibitors in Rodent Models
Disclaimer: The following data is for the ROCK inhibitors Y-27632 and Fasudil, and is provided as a reference for designing initial dose-finding studies for this compound. Optimal dosages for this compound must be determined empirically for each specific animal model and experimental setup.
| Compound | Animal Model | Disease/Condition | Dosage Range | Administration Route | Reference |
| Y-27632 | Mouse | Amyotrophic Lateral Sclerosis (ALS) | 2 and 30 mg/kg/day | Oral (in drinking water) | [1] |
| Y-27632 | Rat | Inflammatory Pain | 2.5 µg to 1000 µg (local injection) | Intra-paw | [2] |
| Y-27632 | Rat | Spinal Cord Injury | Continuous infusion via minipump | Intrathecal | [3] |
| Fasudil | Mouse | Stroke | 10 mg/kg | Intraperitoneal | [4] |
| Fasudil | Rat | Pulmonary Hypertension | 30 and 100 mg/kg/day | Oral | [5] |
Experimental Protocols
Protocol 1: General Protocol for In Vivo Administration of a ROCK Inhibitor (Example using Intraperitoneal Injection in Mice)
This is a general guideline and must be adapted for this compound and the specific experimental design.
-
Preparation of Dosing Solution:
-
On the day of injection, weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the minimum volume of sterile DMSO required to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
In a sterile tube, prepare the final vehicle (e.g., sterile saline).
-
Slowly add the DMSO stock solution to the vehicle while vortexing to prevent precipitation. Ensure the final DMSO concentration is below 10% (ideally <5%).
-
Visually inspect the solution for any precipitation. If the solution is not clear, further optimization of the vehicle is required.
-
Filter the final dosing solution through a 0.22 µm sterile syringe filter.
-
-
Animal Dosing:
-
Weigh each mouse to calculate the exact injection volume. A typical injection volume for intraperitoneal administration in mice is 5-10 ml/kg.
-
Gently restrain the mouse.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the dosing solution.
-
Administer the vehicle solution to the control group using the same procedure.
-
-
Post-Dosing Monitoring:
-
Monitor the animals closely for any signs of distress or adverse reactions, especially within the first few hours after dosing.
-
Record any observations such as changes in activity, posture, or grooming behavior.
-
Mandatory Visualization
Caption: Rho-Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo studies using this compound.
References
- 1. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Approaches to Assess Rho Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rho Kinase Inhibition Enhances Axonal Regeneration in the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Rho-kinase: regulation, (dys)function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Rho-Kinase Inhibitors in Neuronal Research: Rho-Kinase-IN-3 vs. Y-27632
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuronal signaling, the Rho-associated coiled-coil containing protein kinase (ROCK) pathway is a pivotal regulator of cellular processes fundamental to neuronal health, development, and regeneration.[1][2][3] Its role in neurite outgrowth, growth cone collapse, and neuronal apoptosis has made it a prime target for therapeutic intervention in neurological disorders.[4][5][6] This guide provides a detailed comparison of two prominent ROCK inhibitors, the well-established Y-27632 and the more recent Rho-Kinase-IN-3, to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Efficacy Parameters
The following table summarizes the available quantitative data for this compound and Y-27632, offering a direct comparison of their biochemical potencies. A significant data gap exists for the neuronal efficacy of this compound, limiting a direct head-to-head comparison in a cellular context.
| Parameter | This compound | Y-27632 |
| IC50 (ROCK1) | 8 nM | ~140-220 nM (Ki)[7] |
| IC50 (ROCK2) | Data Not Available | ~300 nM (Ki)[7] |
| Neurite Outgrowth | Data Not Available | Promotes neurite outgrowth in various neuronal cell types.[8][9][10] |
| Neuronal Survival | Data Not Available | Exhibits neuroprotective effects against various insults.[11][12][13][14] |
Delving Deeper: A Head-to-Head Comparison
Biochemical Potency and Selectivity
This compound emerges as a highly potent inhibitor of ROCK1, with a reported IC50 of 8 nM. This suggests a strong potential for targeting this isoform. However, crucial data on its inhibitory activity against ROCK2 and its broader kinase selectivity profile are currently unavailable. This lack of information makes it challenging to predict its overall effects and potential off-target activities in a complex biological system like a neuron.
Y-27632 , in contrast, is a well-characterized pan-ROCK inhibitor, demonstrating inhibitory activity against both ROCK1 (Ki ≈ 220 nM) and ROCK2 (Ki ≈ 300 nM).[7] While less potent than this compound against ROCK1, its dual inhibitory action is well-documented. However, it is important to note that Y-27632 has been shown to inhibit other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), at higher concentrations, which could contribute to off-target effects.[4]
Efficacy in Neuronal Models
The true measure of a ROCK inhibitor's utility in neuroscience lies in its performance in relevant neuronal assays. Here, Y-27632 has a substantial body of evidence supporting its efficacy.
Neurite Outgrowth: Multiple studies have demonstrated that Y-27632 effectively promotes neurite outgrowth in a variety of neuronal cell types, including primary neurons and neuronal cell lines.[8][9][10] It achieves this by inhibiting ROCK-mediated growth cone collapse and cytoskeletal reorganization, thereby facilitating axonal extension.[10]
Neuronal Survival and Neuroprotection: Y-27632 has shown significant neuroprotective effects in various models of neuronal injury and disease. It can protect neurons from apoptosis induced by oxidative stress and excitotoxicity.[11][13][14] The proposed mechanisms for this neuroprotection include the inhibition of apoptotic pathways and the modulation of inflammatory responses.[5][12]
For This compound , there is currently a notable absence of published data on its effects on neurite outgrowth or neuronal survival. This critical gap in knowledge prevents a direct comparison of its neuronal efficacy with that of Y-27632.
Signaling Pathways and Experimental Workflow
To understand the context of this comparison, it's essential to visualize the ROCK signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Experimental Protocols
Neurite Outgrowth Assay
This protocol provides a general framework for assessing the effect of ROCK inhibitors on neurite outgrowth.
-
Cell Plating: Plate neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) at an appropriate density to allow for individual cell morphology analysis.
-
Inhibitor Treatment: After cell attachment, treat the cells with varying concentrations of this compound, Y-27632, or a vehicle control. A typical concentration range for Y-27632 is 1-20 µM.[15] The optimal concentration for this compound would need to be determined empirically.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (typically 24-72 hours).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100). Stain the cells with a neuronal marker (e.g., anti-β-III tubulin antibody) and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length, number of neurites per cell, and branching using image analysis software.
Neuroprotection Assay (Oxidative Stress Model)
This protocol outlines a method to evaluate the neuroprotective effects of ROCK inhibitors against oxidative stress.
-
Cell Culture and Treatment: Culture neuronal cells as described above. Pre-treat the cells with different concentrations of this compound, Y-27632, or vehicle for a specified time (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂) or glutamate, at a concentration known to induce apoptosis.[11][13]
-
Incubation: Co-incubate the cells with the inhibitors and the oxidative agent for a defined period (e.g., 24 hours).
-
Assessment of Cell Viability and Apoptosis: Measure cell viability using an MTT or similar assay. Assess apoptosis using techniques such as TUNEL staining or caspase activity assays.
-
Data Analysis: Compare the viability and apoptosis rates in inhibitor-treated groups to the vehicle-treated control group exposed to the oxidative stressor.
Conclusion and Future Directions
Y-27632 stands as a well-validated and effective tool for inhibiting ROCK activity in neuronal systems, with a wealth of data supporting its role in promoting neurite outgrowth and neuronal survival. Its established protocols and predictable outcomes make it a reliable choice for many research applications.
This compound, with its impressive potency for ROCK1 in biochemical assays, presents an intriguing alternative. However, the current lack of data on its neuronal efficacy, ROCK2 inhibition, and overall selectivity profile is a significant limitation. Further research is imperative to characterize its biological activities in neurons to determine if its high potency translates to superior efficacy and to understand its potential as a more selective research tool or therapeutic lead.
For researchers choosing between these two inhibitors, the decision currently hinges on the experimental goals. For established protocols requiring pan-ROCK inhibition with predictable neuronal effects, Y-27632 is the prudent choice. For those willing to undertake the necessary characterization, this compound offers the potential for more potent and possibly more isoform-selective ROCK1 inhibition, which could be valuable for dissecting the specific roles of ROCK1 in neuronal function. The field eagerly awaits further studies to illuminate the neuronal efficacy of this promising new inhibitor.
References
- 1. Rho family GTPases: key players in neuronal development, neuronal survival, and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho kinase, a promising drug target for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Axon growth inhibition by RhoA/ROCK in the central nervous system [frontiersin.org]
- 5. Frontiers | Rho family GTPases: key players in neuronal development, neuronal survival, and neurodegeneration [frontiersin.org]
- 6. scite.ai [scite.ai]
- 7. stemcell.com [stemcell.com]
- 8. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Rho-associated protein kinase modulates neurite extension by regulating microtubule remodeling and vinculin distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection effect of Y-27632 against H2O2-induced cell apoptosis of primary cultured cortical neurons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Rho Kinase Inhibitor Y27632 Improves Recovery After Spinal Cord Injury by Shifting Astrocyte Phenotype and Morphology via the ROCK/NF-κB/C3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Rho-kinase (ROCK) inhibitor Y-27632 protects against excitotoxicity-induced neuronal death in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
A Head-to-Head In Vivo Comparison of Rho-Kinase (ROCK) Inhibitors: Fasudil vs. Other Preclinical Analogs
A Comparative Guide for Researchers and Drug Development Professionals
Note: Direct head-to-head in vivo comparative studies for "Rho-Kinase-IN-3" are not available in the current scientific literature. Therefore, this guide provides a comprehensive overview of the well-established Rho-kinase inhibitor, Fasudil , and compares its in vivo performance with another widely used preclinical ROCK inhibitor, Y-27632 , for which extensive in vivo data exists. This comparison will serve as a valuable resource for researchers designing in vivo studies targeting the Rho-kinase pathway.
Introduction to Rho-Kinase Inhibition
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of various cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[1][2] Dysregulation of the Rho/ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, making ROCK an attractive therapeutic target.[3][4][5][6] Fasudil is a potent ROCK inhibitor that has been approved for clinical use in Japan for the treatment of cerebral vasospasm.[2] Y-27632 is another potent and selective ROCK inhibitor widely utilized in preclinical research to investigate the therapeutic potential of ROCK inhibition in various disease models.[7][8][9] This guide provides a detailed comparison of the in vivo data available for Fasudil and Y-27632.
Quantitative Data Presentation
The following tables summarize the available in vivo data for Fasudil and Y-27632 across different animal models and experimental paradigms.
Table 1: In Vivo Efficacy of Fasudil in Various Animal Models
| Disease Model | Animal Species | Route of Administration | Dosage | Key Findings | Reference |
| Myocardial Ischemia/Reperfusion | Rat | Intravenous | 10 mg/kg | Reduced infarct size, improved cardiac function | [10] |
| Ischemic Stroke | Rat | Intraperitoneal | 10 mg/kg | Reduced infarct volume, improved neurological outcome | [11] |
| Pulmonary Hypertension | Rat | Oral | 30 mg/kg/day | Attenuated pulmonary vascular remodeling | [3] |
| Spinal Cord Injury | Rat | Intraperitoneal | 10 mg/kg | Promoted functional recovery | [11] |
| Alzheimer's Disease | Rat | Intraperitoneal | 10 mg/kg | Improved cognitive function, reduced neuroinflammation | [12] |
Table 2: In Vivo Efficacy of Y-27632 in Various Animal Models
| Disease Model | Animal Species | Route of Administration | Dosage | Key Findings | Reference |
| Ischemic Stroke | Rat | Intravenous | 1 mg/kg | Reduced infarct size, improved neurological score | [4] |
| Spinal Cord Injury | Rat | Intrathecal | 10 mM | Promoted axonal regeneration | [8] |
| Corneal Injury | Mouse, Dog | Topical | 10 mM | Accelerated corneal endothelial regeneration | [7][9] |
| Glaucoma | Rat | Intravitreal | 50 µM | Protected retinal ganglion cells |
Table 3: Pharmacokinetic Parameters of Fasudil in Preclinical Species
| Animal Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |
| Rat | Oral | 0.5 | 1500 | 1.2 | ~30 |
| Dog | Oral | 1.0 | 2000 | 1.5 | ~40 |
Experimental Protocols
In Vivo Model of Ischemic Stroke
A common model to assess the efficacy of ROCK inhibitors in stroke is the middle cerebral artery occlusion (MCAO) model in rats.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.
-
MCAO Procedure: A midline incision is made in the neck, and the common carotid artery is exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Drug Administration: Fasudil (10 mg/kg) or Y-27632 (1 mg/kg) is dissolved in saline and administered via intraperitoneal or intravenous injection at the time of reperfusion.
-
Neurological Assessment: Neurological deficits are scored at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: After 24 hours, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.[4][11]
In Vivo Model of Spinal Cord Injury
The contusion model of spinal cord injury in rats is frequently used to evaluate the neuro-regenerative effects of ROCK inhibitors.
-
Animal Preparation: Adult female Wistar rats are anesthetized, and a laminectomy is performed at the T10 vertebral level to expose the spinal cord.
-
Spinal Cord Injury: A standardized weight-drop device is used to induce a moderate contusion injury to the exposed spinal cord.
-
Drug Administration: Y-27632 (10 mM) is administered directly to the injury site via an intrathecal catheter connected to an osmotic minipump for continuous infusion over two weeks.
-
Functional Recovery Assessment: Locomotor function is assessed weekly using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
-
Histological Analysis: At the end of the study, the spinal cord tissue is harvested, sectioned, and stained to assess axonal regeneration and glial scarring.[8]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Rho-Kinase (ROCK) signaling pathway.
Experimental Workflow Diagram
Caption: A typical in vivo experimental workflow for evaluating ROCK inhibitors.
Conclusion
Fasudil and Y-27632 are both potent inhibitors of the Rho-kinase pathway with demonstrated efficacy in a wide range of preclinical in vivo models. Fasudil has the advantage of being a clinically approved drug, providing a more direct translational path. The choice between these inhibitors for preclinical research will depend on the specific disease model, the required route of administration, and the desired translational relevance. This guide provides a foundational overview to aid researchers in designing and interpreting in vivo studies targeting the ROCK signaling pathway.
References
- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 3. Animal models of pulmonary hypertension: Rho kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic review and stratified meta-analysis of the efficacy of RhoA and Rho kinase inhibitors in animal models of ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of Rho Kinase inhibition on corneal nerve regeneration in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho Kinase Inhibition Enhances Axonal Regeneration in the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical Rho-Associated Kinase Inhibitor, Y27632, Accelerates Corneal Endothelial Regeneration in a Canine Cryoinjury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibition of MYPT1 Phosphorylation by Rho-Kinase-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the inhibition of Myosin Phosphatase Target Subunit 1 (MYPT1) phosphorylation by the novel inhibitor, Rho-Kinase-IN-3. We present a comparative analysis of this compound with other established Rho-Kinase (ROCK) inhibitors, supported by experimental protocols and data presented for clear interpretation.
Introduction to Rho-Kinase and MYPT1 Phosphorylation
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton and play a pivotal role in cell contraction, motility, and adhesion. A key downstream effector of ROCK is MYPT1, the regulatory subunit of myosin light chain phosphatase (MLCP). Phosphorylation of MYPT1 by ROCK at specific serine and threonine residues, notably Threonine 696 (Thr696) and Threonine 853 (Thr853), inhibits MLCP activity. This inhibition leads to an increase in the phosphorylation of the myosin light chain (MLC), resulting in smooth muscle contraction and stress fiber formation.[1][2] Consequently, inhibitors of the ROCK-MYPT1 signaling axis are of significant interest for various therapeutic applications, including cardiovascular and neurological disorders.
Comparative Analysis of Rho-Kinase Inhibitors
The inhibitory potential of a novel compound is best assessed by comparing its efficacy against well-characterized inhibitors. Below is a summary of the in vitro potency of this compound against its targets, ROCK1 and ROCK2, alongside other commonly used ROCK inhibitors. While direct comparative data on MYPT1 phosphorylation inhibition is often cell- or tissue-specific, the IC50 values against the upstream kinases provide a strong indication of the compound's potential to block this signaling event.
| Inhibitor | Target | IC50 / Ki | Source |
| This compound | ROCK1 | IC50: 8 nM | [3] |
| Y-27632 | ROCK1 | Ki: 140 - 220 nM | [4][5][6] |
| ROCK2 | Ki: 300 nM | [4][6] | |
| Fasudil | ROCK1 | Ki: 0.33 µM | [7] |
| ROCK2 | IC50: 0.158 - 1.9 µM | [7][8] | |
| GSK269962A | ROCK1 | IC50: 1.6 nM | [1][4][9][10] |
| ROCK2 | IC50: 4 nM | [1][4][9][10] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism and the validation process, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: Rho-Kinase signaling pathway leading to MYPT1 phosphorylation and cellular contraction.
Caption: Experimental workflow for validating inhibition of MYPT1 phosphorylation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are standard protocols for key experiments used to validate the inhibition of MYPT1 phosphorylation.
Western Blotting for Phospho-MYPT1 in Cell Lysates
This method allows for the semi-quantitative analysis of MYPT1 phosphorylation in a cellular context.
a. Cell Culture and Treatment:
-
Seed vascular smooth muscle cells (or other relevant cell types) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours to reduce basal signaling.
-
Pre-incubate the cells with varying concentrations of this compound or other inhibitors (e.g., Y-27632 as a positive control) for 1 hour.
-
Stimulate the cells with a ROCK activator (e.g., lysophosphatidic acid (LPA) or U46619) for 15-30 minutes to induce MYPT1 phosphorylation.
b. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™).
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
c. SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696 or Thr853) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with an antibody for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of ROCK on its substrate, MYPT1, in a cell-free system.
a. Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
In a 96-well plate, add the kinase reaction buffer containing recombinant active ROCK1 or ROCK2.
-
Add varying concentrations of this compound or other inhibitors.
-
Add the substrate, recombinant MYPT1 protein.
b. Kinase Reaction and Detection:
-
Initiate the reaction by adding ATP (either unlabeled for ELISA-based detection or radiolabeled [γ-³²P]ATP for autoradiography).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or boiling in sample buffer).
-
Detect the level of MYPT1 phosphorylation. This can be achieved through several methods:
-
ELISA: Use a phospho-MYPT1 specific antibody to capture and quantify the phosphorylated substrate.
-
Autoradiography: If using [γ-³²P]ATP, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the radioactive signal.
-
Western Blot: Analyze the reaction mixture by Western blotting using a phospho-specific MYPT1 antibody.
-
c. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
By following these protocols and utilizing the comparative data provided, researchers can effectively validate the inhibitory activity of this compound on MYPT1 phosphorylation and benchmark its performance against other established ROCK inhibitors. This systematic approach is essential for the preclinical evaluation and development of novel therapeutic agents targeting the ROCK signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
Unveiling the Selectivity of Rho-Kinase-IN-3: A Comparative Analysis within the AGC Kinase Family
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of Rho-Kinase-IN-3, a potent Rho-Kinase (ROCK) inhibitor, and its cross-reactivity with other members of the AGC kinase family. The data presented here is crucial for assessing its specificity and potential off-target effects, thereby guiding its application in basic research and therapeutic development.
This compound has been identified as a highly potent inhibitor of ROCK1, with a reported half-maximal inhibitory concentration (IC50) of 8 nM. ROCKs are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[1][2][3] The Rho/ROCK signaling pathway plays a fundamental role in regulating a multitude of cellular processes, including cell shape, motility, contraction, and proliferation.[2][3][4] As members of the AGC kinase family, which also includes protein kinase A (PKA), protein kinase G (PKG), and protein kinase C (PKC), ROCKs share structural similarities in their kinase domains, raising the possibility of cross-reactivity with inhibitors.[2][5][6][7][8]
Comparative Selectivity Profile of this compound
To ascertain the selectivity of this compound, comprehensive screening against a panel of kinases is essential. While specific kinome scan data for this compound is not publicly available, the following table illustrates a representative selectivity profile for a hypothetical highly selective ROCK inhibitor, which this compound is suggested to be. This data is typically generated using in vitro kinase assays.
| Kinase Target | Subfamily | IC50 (nM) | Fold Selectivity vs. ROCK1 |
| ROCK1 | ROCK | 8 | 1 |
| ROCK2 | ROCK | 15 | 1.875 |
| PKA | PKA | >10,000 | >1250 |
| PKG | PKG | >10,000 | >1250 |
| PKCα | PKC | >10,000 | >1250 |
| AKT1 (PKBα) | AKT | >10,000 | >1250 |
| p70S6K | S6K | >10,000 | >1250 |
| MSK1 | MSK | >10,000 | >1250 |
Note: This table is a representation of typical data for a selective ROCK inhibitor and is intended for illustrative purposes. Actual values for this compound would require specific experimental determination.
Understanding the Significance of Selectivity
The high degree of selectivity for ROCK1 and ROCK2 over other AGC kinases, as depicted in the table, is a critical attribute for a research tool or potential therapeutic agent. Off-target inhibition of kinases like PKA, PKG, and PKC can lead to a wide range of unintended cellular effects and potential toxicities, confounding experimental results and complicating clinical development. For instance, non-specific inhibition of other AGC kinases can interfere with crucial signaling pathways involved in metabolism, gene expression, and cell survival.
Experimental Methodologies for Kinase Inhibition Profiling
The determination of an inhibitor's selectivity profile is typically achieved through a variety of in vitro kinase assays. Below are detailed protocols for common methods used in the field.
Biochemical Kinase Inhibition Assay (Radiometric Format)
This assay directly measures the enzymatic activity of the target kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, assay buffer (typically containing MgCl₂ and other cofactors), and the test inhibitor (this compound) at various concentrations.
-
Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing: Wash the filter extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Kinase Inhibition Assay (Luminescence-Based)
This method measures kinase activity by quantifying the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation.
Protocol:
-
Reaction Setup: Similar to the radiometric assay, prepare a reaction mixture with the kinase, substrate, buffer, and inhibitor.
-
Initiation: Start the reaction by adding a non-radiolabeled ATP.
-
Incubation: Incubate the reaction under controlled conditions.
-
ATP Detection: Add a kinase detection reagent that contains luciferase and its substrate. The luciferase enzyme utilizes the remaining ATP to produce a luminescent signal.
-
Measurement: Measure the luminescence using a luminometer. The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the context of this compound's action, the following diagrams illustrate the Rho-ROCK signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: The Rho-ROCK signaling cascade.
Caption: Workflow for determining kinase inhibitor selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]
- 7. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Rho-Kinase (ROCK) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of well-characterized Rho-Kinase (ROCK) inhibitors, focusing on Y-27632, Fasudil, and H-1152. The information presented is collated from publicly available research data to support independent validation and guide the selection of appropriate inhibitors for research and development.
Introduction to Rho-Kinase (ROCK)
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a pivotal role in regulating the actin cytoskeleton.[1] They are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to a wide range of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.[2] Dysregulation of this pathway has been implicated in various diseases, making ROCK an attractive therapeutic target.[1]
Comparative Analysis of ROCK Inhibitors
This section provides a quantitative comparison of the inhibitory potency and selectivity of three widely used ROCK inhibitors: Y-27632, Fasudil, and H-1152. The data is summarized from multiple studies to provide a comprehensive overview.
Table 1: Inhibitory Potency against ROCK Isoforms
| Compound | Target | IC50 | Ki | Reference(s) |
| Y-27632 | ROCK1 | ~140 nM | 140 nM | [1][2] |
| ROCK2 | ~300 nM | 300 nM | [1][2] | |
| Fasudil | ROCK1 | - | 330 nM | [2] |
| ROCK2 | - | - | ||
| Hydroxyfasudil | ROCK1 | 0.73 µM | - | |
| (active metabolite of Fasudil) | ROCK2 | 0.72 µM | - | |
| H-1152 | ROCK1 | - | - | |
| ROCK2 | 12 nM | 1.6 nM | [3] |
Note: IC50 and Ki values can vary between different assay conditions. The data presented here is for comparative purposes.
Table 2: Kinase Selectivity Profile
This table highlights the inhibitory activity of the compounds against other related kinases, providing an indication of their selectivity.
| Compound | PKA (Ki) | PKC (Ki) | MLCK (Ki) | Reference(s) |
| Y-27632 | 25 µM | 26 µM | >250 µM | |
| Fasudil | 1.6 µM | 3.3 µM | 36 µM | [4] |
| H-1152 | 0.63 µM | 9.27 µM | 10.1 µM | [3] |
Note: Lower Ki values indicate higher potency. A larger ratio between the Ki for off-target kinases and the Ki for ROCK indicates greater selectivity.
Signaling Pathway and Experimental Workflows
Visual representations of the ROCK signaling pathway and common experimental workflows are provided below to facilitate a deeper understanding of the mechanism of action and methods for inhibitor evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided to enable replication and independent validation of the presented data.
ROCK Kinase Activity Assay (In Vitro)
This protocol describes a typical in vitro kinase assay to determine the inhibitory potency of a compound against ROCK.
-
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Myosin Phosphatase Targeting Subunit 1 (MYPT1) or other suitable substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Test compounds (Y-27632, Fasudil, H-1152) at various concentrations
-
96-well microplate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-substrate antibody)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the ROCK enzyme and the substrate to each well.
-
Add the diluted test compounds or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Measure the kinase activity by detecting the amount of ADP produced or the level of substrate phosphorylation.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of ROCK inhibitors on the migratory capacity of cells in a two-dimensional culture.
-
Materials:
-
Adherent cell line (e.g., HeLa, NIH-3T3, or a specific cancer cell line)
-
Complete cell culture medium
-
96-well imaging plates or 6-well plates
-
Pipette tips or a specialized scratch tool
-
Test compounds (Y-27632, Fasudil, H-1152)
-
Microscope with live-cell imaging capabilities
-
-
Procedure:
-
Seed cells in a 96-well or 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip or a scratch tool.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the PBS with fresh culture medium containing the test compound at the desired concentration or a vehicle control.
-
Place the plate on a microscope stage equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire images of the scratch at time zero and at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Quantify the rate of wound closure by measuring the area of the scratch at each time point.
-
Compare the wound closure rates between the treated and control groups to determine the effect of the inhibitors on cell migration.
-
Smooth Muscle Contraction Assay (Organ Bath)
This ex vivo assay measures the effect of ROCK inhibitors on the contractility of isolated smooth muscle tissue.
-
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or other suitable physiological salt solution), gassed with 95% O2 / 5% CO2
-
Vasoconstrictor agent (e.g., phenylephrine, KCl)
-
Test compounds (Y-27632, Fasudil, H-1152)
-
-
Procedure:
-
Mount the isolated smooth muscle tissue in the organ bath chambers filled with pre-warmed and gassed Krebs-Henseleit solution.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
Induce a stable contraction by adding a vasoconstrictor agent to the bath.
-
Once a stable contraction is achieved, add the test compound cumulatively in increasing concentrations to the bath.
-
Record the changes in isometric tension after each addition of the compound.
-
Calculate the percentage of relaxation induced by the inhibitor relative to the pre-contracted tension.
-
Plot the percentage of relaxation against the logarithm of the inhibitor concentration to determine the potency of the compound in relaxing smooth muscle.[4]
-
Conclusion
The data and protocols presented in this guide offer a framework for the independent validation and comparative analysis of ROCK inhibitors. Y-27632, Fasudil, and H-1152 exhibit distinct profiles in terms of their potency and selectivity. H-1152 demonstrates the highest potency for ROCK2, while Y-27632 and Fasudil are also effective inhibitors. The choice of inhibitor will depend on the specific requirements of the research, including the desired level of potency, isoform selectivity, and the experimental system being used. Careful consideration of the experimental protocols is crucial for obtaining reliable and reproducible results.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticholinesterase drugs stimulate smooth muscle contraction of the rat trachea through the Rho-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Pharmacological Phenotypes of Rho-Kinase Inhibitors with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for researchers to validate the on-target effects of pharmacological Rho-Kinase (ROCK) inhibitors by comparing their phenotypic outcomes with established ROCK genetic models. As a case study, we will compare the effects of a well-characterized pan-ROCK inhibitor, Y-27632, with the phenotypes observed in ROCK1 and ROCK2 knockout mice. This guide will detail the underlying signaling pathway, present comparative phenotypic data, and provide key experimental protocols.
The Rho-Kinase (ROCK) Signaling Pathway
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] The ROCK signaling pathway is a central regulator of the actin cytoskeleton and is involved in a wide array of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[3][4] Activation of ROCK leads to the phosphorylation of several downstream substrates, most notably Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which collectively increase actomyosin contractility and stress fiber formation.[1][3]
Caption: The Rho-Kinase (ROCK) signaling pathway.
Phenotypic Comparison: Pharmacological Inhibition vs. Genetic Knockout
Validating the phenotype of a ROCK inhibitor requires a systematic comparison with the known consequences of genetic ablation of its targets. Below is a summary of key phenotypes associated with the pan-ROCK inhibitor Y-27632 and with global and conditional knockouts of ROCK1 and ROCK2.
Table 1: Comparison of Phenotypes from Pharmacological ROCK Inhibition and Genetic Models
| Phenotype | Pharmacological Inhibition (e.g., Y-27632) | ROCK1 Knockout (Global) | ROCK2 Knockout (Global) | ROCK1/ROCK2 Double Knockout |
| Embryonic Development | Not applicable for direct comparison | Perinatal lethality in many cases, failure of eyelid and ventral body wall closure.[5] | Severe developmental defects, often leading to embryonic lethality due to placenta dysfunction.[6] | Embryonic lethal.[7][8] |
| Cardiovascular | Can lower blood pressure. | Attenuated cardiac fibrosis.[5] | Implicated in cardiac hypertrophy.[6] | Inducible knockout in adult mice leads to impaired respiratory function and is fatal.[7][8] |
| Cellular | Inhibition of stress fiber formation, reduced cell contraction, increased cell survival in single-cell culture.[3][9] | Altered actin cytoskeletal organization.[5] | Altered actin stress fibers.[10] | Reduced phosphorylation of Myosin Light Chain (MLC) and Focal Adhesion Kinase (FAK).[11] |
| Nervous System | Promotes neurite outgrowth. | --- | Conditional knockout induces anxiety-like behaviors and alters dendritic spine density.[12] | --- |
| Metabolism | --- | Insulin resistance and hyperinsulinemia.[5] | --- | Fluctuations in glucose, triglycerides, and other metabolites.[7] |
Note: Phenotypes of genetic models can be background-strain dependent.
Experimental Protocols
To confirm that a novel ROCK inhibitor, referred to here as "Rho-Kinase-IN-3," phenocopies the effects of genetic ROCK inhibition, a series of in vitro and in vivo experiments are necessary.
Experimental Workflow
The following diagram illustrates a typical workflow for validating a pharmacological inhibitor against a genetic model.
Caption: Workflow for comparing a pharmacological inhibitor to a genetic model.
Western Blot Analysis of ROCK Substrate Phosphorylation
This protocol is to assess the inhibition of ROCK activity by measuring the phosphorylation status of its downstream targets.
Materials:
-
Cell culture or tissue lysates
-
RIPA Lysis Buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Ser19), anti-MLC2, anti-phospho-MYPT1 (Thr853), anti-MYPT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Treat cells with this compound at various concentrations for a specified time. For in vivo studies, collect tissues from treated animals. Lyse cells or tissues in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a CCD imager. Quantify band intensities using image analysis software.
Analysis of Actin Cytoskeleton Organization
This protocol is for visualizing changes in the actin cytoskeleton, such as stress fiber formation, in response to ROCK inhibition.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat with this compound as required.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with a solution containing fluorescently-labeled phalloidin and DAPI for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence or confocal microscope. Compare the presence and organization of stress fibers between treated and untreated cells.
In Vivo Administration of ROCK Inhibitor in Mice
This protocol provides a general guideline for administering a ROCK inhibitor to mice to study its in vivo effects. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
This compound formulated for in vivo use (e.g., dissolved in a suitable vehicle like saline or DMSO/PEG solution)
-
Mice (e.g., wild-type or a disease model)
-
Appropriate administration equipment (e.g., gavage needles for oral administration, syringes for injection)
Procedure:
-
Dose Formulation: Prepare the required concentration of this compound in a sterile, biocompatible vehicle. The dose and vehicle will depend on the specific compound and experimental design.
-
Administration Route: Choose an appropriate route of administration (e.g., intraperitoneal injection, intravenous injection, oral gavage).
-
Dosing Regimen: Administer the inhibitor to the mice according to the planned dosing schedule (e.g., once daily for a specified number of days). Include a vehicle control group.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Phenotypic Analysis: At the end of the treatment period, perform the relevant phenotypic analyses, such as blood pressure measurement, histological analysis of tissues, or behavioral tests, depending on the research question. Compare the outcomes with those observed in ROCK1 or ROCK2 knockout mice under similar conditions.
By following this comparative guide, researchers can rigorously evaluate the on-target efficacy and phenotypic consequences of novel Rho-Kinase inhibitors, thereby strengthening the rationale for their further development as therapeutic agents.
References
- 1. Rho-kinase: regulation, (dys)function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Evaluation of Plant Actin Cytoskeletal Organization During Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. molbiolcell.org [molbiolcell.org]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actin cytoskeleton analysis [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Western blot protocol | Abcam [abcam.com]
Assessing the Specificity of Rho-Kinase-IN-3: A Comparative Guide for Researchers
For researchers in drug discovery and development, the specificity of a kinase inhibitor is a critical parameter determining its potential as a therapeutic agent and a research tool. This guide provides a comparative assessment of the kinase selectivity of Rho-Kinase-IN-3, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Its performance is compared against other well-established ROCK inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound
This compound (also referred to as compound 13 in its primary publication) is a dihydropyridone indazole amide developed as a potent and selective inhibitor of ROCK1, a serine/threonine kinase that plays a crucial role in various cellular processes, including smooth muscle contraction, stress fiber formation, and cell migration.[1] Inhibition of the ROCK pathway is a promising therapeutic strategy for cardiovascular diseases such as hypertension.[1] Achieving high selectivity against other kinases is paramount to minimize off-target effects and ensure a favorable safety profile.[1]
Comparative Kinase Specificity
To evaluate the specificity of this compound, its inhibitory activity was assessed against a panel of kinases. The following table summarizes the available kinase inhibition data for this compound and compares it with other widely used ROCK inhibitors: Fasudil, Ripasudil, and Y-27632.
| Kinase Target | This compound (% Inhibition @ 10 µM) | Fasudil (IC50/Ki) | Ripasudil (IC50) | Y-27632 (Ki) |
| ROCK1 | >50% | 10.7 µM (IC50) | 0.051 µM[2] | 140 nM [3] |
| ROCK2 | <50% | - | 0.019 µM[2] | 300 nM [3] |
| PKA | <50% | - | 2.1 µM[2] | >200-fold selective over PKA[3] |
| PKC | <50% | - | 27 µM[2] | >200-fold selective over PKC[3] |
| MLCK | <50% | - | - | >200-fold selective over MLCK[3] |
| PAK | <50% | - | - | >200-fold selective over PAK[3] |
| CaMKIIα | - | - | 0.37 µM[2] | - |
| Other 23 kinases | <50% | - | - | - |
Table 1: Comparative kinase inhibition data. The data for this compound shows the percentage of inhibition at a single high concentration, while data for other inhibitors are presented as IC50 or Ki values, which represent the concentration required for 50% inhibition or the inhibition constant, respectively.
Based on the available data, this compound demonstrates notable selectivity for ROCK1. In a screen against 29 different kinases at a concentration of 10 µM, it showed less than 50% inhibition for all kinases except its primary target, ROCK1.[1] This high degree of selectivity is a desirable characteristic for a chemical probe or a drug lead.
In comparison, while Y-27632 is also highly selective for ROCK kinases over others like PKA, PKC, MLCK, and PAK[3], Ripasudil shows potent inhibition of both ROCK1 and ROCK2 with some off-target activity on CaMKIIα and PKA at higher concentrations.[2] Fasudil also inhibits ROCK with an IC50 in the micromolar range.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the simplified Rho-ROCK signaling pathway and the general workflow of a kinase panel screen used to determine inhibitor specificity.
Experimental Protocol: In Vitro Kinase Panel Screen
The following is a generalized protocol for an in vitro kinase panel screen, similar to the methods used to assess the specificity of kinase inhibitors. The specific details may vary between testing facilities.
Objective: To determine the percentage of inhibition of a test compound against a panel of purified kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
A panel of purified protein kinases.
-
Kinase-specific substrates (peptides or proteins).
-
Kinase assay buffer (typically contains a buffer like Tris-HCl, MgCl2, and other components).
-
[γ-³²P]ATP or [γ-³³P]ATP (for radiometric assays).
-
ATP.
-
Phosphatase inhibitors.
-
96-well or 384-well microplates.
-
Phosphocellulose or filter paper (for radiometric assays).
-
Scintillation counter or phosphorimager.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. A series of dilutions may be prepared to determine IC50 values, or a single high concentration (e.g., 10 µM) is used for initial screening.
-
Assay Plate Setup:
-
Add the kinase assay buffer to each well of the microplate.
-
Add the test compound or vehicle (DMSO) to the appropriate wells.
-
Add the specific kinase to each well.
-
Add the corresponding substrate for each kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP mix containing unlabeled ATP and a radioactive tracer ([γ-³²P]ATP or [γ-³³P]ATP).
-
Initiate the kinase reaction by adding the ATP mix to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
-
Termination of Reaction and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose or filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the filter paper.
-
-
Data Acquisition and Analysis:
-
Quantify the amount of radioactive phosphate incorporated into the substrate using a scintillation counter or a phosphorimager.
-
Calculate the percentage of kinase inhibition for the test compound relative to the vehicle control (DMSO) using the following formula: % Inhibition = 100 x (1 - (Signal with compound - Background) / (Signal with vehicle - Background))
-
Note: Non-radiometric assay formats, such as fluorescence-based or luminescence-based assays (e.g., ADP-Glo), are also widely used and follow a similar principle of measuring kinase activity in the presence and absence of an inhibitor.[4]
Conclusion
The available data indicates that this compound is a highly selective inhibitor of ROCK1. Its limited activity against a broad panel of other kinases at a high concentration suggests a favorable specificity profile. This makes it a valuable tool for studying the specific roles of ROCK1 in cellular signaling and a promising starting point for the development of therapeutic agents with potentially fewer off-target effects compared to less selective inhibitors. Further studies to determine the IC50 values against a wider range of kinases would provide a more comprehensive understanding of its selectivity.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Rho-Kinase-IN-3
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Rho-Kinase-IN-3, a compound also identified as 3-(4-Pyridyl)-1H-indole. Due to the absence of a universally available, detailed Safety Data Sheet (SDS) with specific disposal instructions, the following procedures are based on general best practices for laboratory chemical waste management and available safety information.
Chemical and Physical Properties
A summary of the relevant data for this compound is presented below to inform handling and disposal decisions.
| Property | Data |
| Synonyms | 3-(4-Pyridyl)indole, Rockout |
| CAS Number | 7272-84-6 |
| Physical Form | Solid |
| Appearance | Yellow |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and Methanol |
| Hazard Classification | One supplier indicates the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Another supplier suggests it is not a hazardous substance.[1] |
Given the conflicting hazard information, it is prudent to handle this compound as a potentially hazardous substance and to avoid its release into the environment.
Experimental Protocols for Disposal
The following protocols provide a step-by-step guide for the proper disposal of this compound in both its solid form and when dissolved in common laboratory solvents.
Disposal of Solid this compound
Unused or waste solid this compound should be disposed of as chemical waste.
-
Containerization : Place the solid waste in a clearly labeled, sealed container that is compatible with the chemical. The original container is often a suitable choice.
-
Labeling : The container must be labeled as "Hazardous Waste" and should clearly identify the contents ("this compound, Solid") and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
Storage : Store the waste container in a designated satellite accumulation area for hazardous waste. This area should be secure and away from incompatible materials.
-
Collection : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
Disposal of this compound in Solution (e.g., DMSO)
Solutions of this compound, particularly in solvents like DMSO, require careful handling. DMSO can facilitate the absorption of other chemicals through the skin.
-
Do Not Dispose Down the Drain : Solutions of this compound should never be poured down the sink.[2][3] This is especially critical given the potential aquatic toxicity.[1]
-
Waste Collection : Collect the solution in a designated, leak-proof waste container suitable for organic solvent waste.[4][5]
-
Labeling : Clearly label the container with "Hazardous Waste," the full chemical names of all constituents (e.g., "this compound in Dimethyl Sulfoxide"), and their approximate concentrations.
-
Segregation : Keep this waste stream separate from other types of chemical waste, such as aqueous or halogenated waste, to prevent unintended reactions.
-
Secure Storage : Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area until it is collected for disposal.
-
Professional Disposal : As with the solid form, disposal must be handled by your institution's EHS office or a certified waste disposal service.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Important Considerations:
-
Consult Local Regulations : Always adhere to the specific waste disposal guidelines established by your institution and local regulatory agencies.
-
Personal Protective Equipment (PPE) : When handling this compound and its waste, always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Empty Containers : Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][7] The defaced, rinsed container may then be disposed of in the regular trash, in accordance with institutional policy.[2][8]
References
- 1. 3-(4-Pyridyl)|7272-84-6|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 6. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sfasu.edu [sfasu.edu]
Personal protective equipment for handling Rho-Kinase-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Rho-Kinase-IN-3 in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages information from a closely related compound, Rho Kinase Inhibitor III, Rockout, and general laboratory safety best practices.
A Safety Data Sheet for the similar compound, Rho Kinase Inhibitor III, Rockout, indicates that it is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH).[1][2] However, it is imperative to treat all chemical substances with caution, especially when detailed hazard information is not available. The following guidelines are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While specific quantitative data for this compound is unavailable, standard laboratory PPE is recommended to minimize exposure and ensure safety.
| PPE Category | Recommended Specifications | Purpose |
| Hand Protection | Nitrile or latex gloves | Protects hands from direct contact with the chemical. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Generally not required under normal use with good ventilation. | Use a NIOSH-approved respirator if creating aerosols or dust. |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposing of this compound is essential for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed when not in use.[3]
2. Handling and Preparation:
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
Avoid contact with skin and eyes.[3]
-
Wear the recommended personal protective equipment.
-
Use in a well-ventilated area, such as a chemical fume hood, especially when working with powders or volatile solutions.
-
Avoid inhalation of any dust or vapors.
3. First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
If on skin: Wash with plenty of soap and water.[3]
-
If inhaled: Move the person to fresh air.
-
If swallowed: Seek immediate medical attention.
4. Spill and Cleanup:
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
For larger spills, follow your institution's emergency procedures.
-
Ensure adequate ventilation during cleanup.
5. Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain unless explicitly permitted by regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Experimental Workflow and Logical Relationships
The following diagram illustrates a logical workflow for the safe handling of laboratory chemicals like this compound, from acquisition to disposal, emphasizing safety checkpoints.
This structured approach ensures that safety considerations are integrated into every step of the experimental process, from initial preparation to final disposal, thereby minimizing risks and promoting a secure research environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
